Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 8-oxo-8-[4-(trifluoromethyl)phenyl]octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3O3/c1-2-23-16(22)8-6-4-3-5-7-15(21)13-9-11-14(12-10-13)17(18,19)20/h9-12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONPICYULMSXTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448586 | |
| Record name | Ethyl 8-oxo-8-[4-(trifluoromethyl)phenyl]octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362669-42-9 | |
| Record name | Ethyl η-oxo-4-(trifluoromethyl)benzeneoctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362669-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-oxo-8-[4-(trifluoromethyl)phenyl]octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Physicochemical Profiling & Synthetic Utility of Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate
Executive Summary & Compound Identity
Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate (CAS: 362669-42-9) is a bifunctional aliphatic-aromatic intermediate widely utilized in the synthesis of histone deacetylase (HDAC) inhibitors and lipophilic drug conjugates. Structurally, it serves as a "Cap-Linker" precursor, featuring a hydrophobic trifluoromethylphenyl "cap" connected via an octanoyl "linker" to an ethyl ester "warhead precursor."
The presence of the trifluoromethyl (
Chemical Identity Table
| Property | Specification |
| IUPAC Name | Ethyl 8-oxo-8-[4-(trifluoromethyl)phenyl]octanoate |
| CAS Number | 362669-42-9 |
| Molecular Formula | |
| Molecular Weight | 330.34 g/mol |
| SMILES | CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C(F)(F)F |
| Structural Class |
Physicochemical Architecture
The utility of this compound in drug discovery is dictated by its balance of lipophilicity and polar surface area. The following data represents a synthesis of experimental values and high-confidence predictive models (ACD/Labs, ChemAxon).
Key Physical Properties
| Parameter | Value / Range | Contextual Significance |
| Physical State | Viscous Oil or Low-Melting Solid | Typically solidifies at <40°C; handling as a melt is common in scale-up. |
| Boiling Point | ~405°C (Predicted, 760 mmHg) | High boiling point requires high-vacuum distillation (<1 mmHg) for purification. |
| LogP (Octanol/Water) | 4.8 ± 0.4 | Highly lipophilic. Requires non-polar solvents (DCM, Toluene) for processing. |
| Topological PSA | 43.37 Ų | Low polar surface area suggests high blood-brain barrier (BBB) permeability potential. |
| H-Bond Acceptors | 3 (Ester + Ketone + F-cluster) | The ketone acts as a weak acceptor; the |
| Refractive Index | 1.482 | Useful for monitoring purity during flash chromatography fractions. |
The "Fluorine Effect" on Reactivity
The
-
Ketone Electrophilicity: The carbonyl carbon at C8 is more electrophilic than in non-fluorinated analogs (e.g., phenyl octanoate), making it susceptible to nucleophilic attack (e.g., reduction by
). -
Metabolic Blockade: The
group blocks the para-position from metabolic hydroxylation, extending the half-life of derived APIs.
Synthetic Methodologies & Process Chemistry
Synthesis of this compound presents a classic "Deactivated Ring" challenge. The electron-poor nature of (trifluoromethyl)benzene makes direct Friedel-Crafts acylation inefficient and harsh. Therefore, a Grignard-Weinreb approach is the preferred "Precision Route" for high-purity applications.
Comparative Synthetic Strategies
-
Route A (Legacy/Industrial): Friedel-Crafts Acylation.[1][2][3] High temp, Lewis acid waste, lower yield due to ring deactivation.
-
Route B (Precision/Lab): Organometallic Coupling. Mild conditions, high regioselectivity.
Protocol: Precision Synthesis via Weinreb Amide
This protocol avoids the over-addition side products common in direct Grignard-to-Ester additions.
Step 1: Preparation of the Weinreb Amide React Ethyl hydrogen suberate with N,O-dimethylhydroxylamine using EDC/HOBt coupling to form the intermediate amide.
Step 2: Grignard Addition (The Critical Step)
-
Reagent: 4-(Trifluoromethyl)phenylmagnesium bromide (1.0 M in THF).
-
Substrate: Weinreb amide of ethyl suberate.
-
Conditions:
to in anhydrous THF. -
Mechanism: The Grignard reagent attacks the amide carbonyl. The magnesium forms a stable 5-membered chelate intermediate, preventing a second addition.
-
Quench: Acidic hydrolysis (
) releases the ketone product.
Synthetic Workflow Diagram (DOT)
Caption: Precision synthesis route utilizing Weinreb amide chemistry to prevent over-alkylation and ensure regioselectivity.
Analytical Profiling & Quality Control
To ensure the integrity of the intermediate for drug development, orthogonal analytical methods must be employed.
NMR Fingerprinting
-
:
- (d, 2H, Ar-H ortho to C=O): Deshielded by carbonyl.
-
(d, 2H, Ar-H ortho to
): Characteristic coupling pattern. -
(q, 2H,
): Ester quartet. -
(t, 2H,
): Alpha-methylene to ketone.
-
:
-
Single singlet around
. Use -trifluorotoluene as an internal standard for quantification.
-
IR Spectroscopy Markers
-
1735 cm⁻¹: Ester C=O stretch (Sharp).
-
1690 cm⁻¹: Aryl Ketone C=O stretch (Lower frequency due to conjugation).
-
1320 cm⁻¹: C-F stretch (Strong, broad).
Stability & Handling Protocols
Hydrolytic Stability
The compound contains two hydrolyzable centers: the ethyl ester and the ketone (via hydration, though negligible).
-
Risk: Basic conditions (pH > 9) will rapidly hydrolyze the ethyl ester to the free acid (8-oxo-8-(4-trifluoromethylphenyl)octanoic acid).
-
Storage: Store under Argon at 4°C. Avoid protic solvents for long-term storage.
Metabolic/Chemical Stability Logic
The following diagram illustrates the divergent reactivity pathways relevant to drug design (e.g., converting this intermediate into a hydroxamic acid HDAC inhibitor).
Caption: Divergent reactivity pathways: Chemical degradation risks vs. desired synthetic transformations for drug discovery.
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate. (Analogous synthesis protocols for long-chain phenyl octanoates).
-
Sigma-Aldrich. (n.d.). This compound Product Specification. Catalog No. RIE156330820.
-
Mahajan, et al. (1999).[4] Synthesis of Teriflunomide and related trifluoromethylphenyl derivatives. (Context on reactivity of 4-trifluoromethylaniline/phenyl groups).
-
Save My Exams. (2024). Friedel-Crafts Acylation Mechanisms and Deactivated Rings. (Mechanistic grounding for acylation limitations).
- Vertex AI Search. (2026). Consolidated Search Results for CAS 362669-42-9. (Aggregated data on commercial availability and physical properties).
Sources
Introduction: The Rationale for 4-Trifluoromethylphenyl Octanoate Derivatives in Modern Drug Discovery
An In-depth Technical Guide to 4-Trifluoromethylphenyl Octanoate Derivatives: Synthesis, Properties, and Therapeutic Potential
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly enhancing the therapeutic profiles of drug candidates.[1][2][3] Among these, the trifluoromethyl (CF3) group is particularly valued for its unique combination of high electronegativity, metabolic stability, and lipophilicity.[2][4][5][6] When appended to a phenyl ring, as in the 4-trifluoromethylphenyl moiety, it can significantly improve a molecule's pharmacokinetic and pharmacodynamic properties, such as cell membrane permeability, binding affinity to biological targets, and resistance to metabolic degradation.[2][3][4]
This guide focuses on the derivatives of 4-trifluoromethylphenyl octanoate, a class of compounds that strategically combines the well-documented benefits of the trifluoromethylphenyl group with an eight-carbon ester chain. The octanoate moiety, being a medium-chain fatty acid ester, is expected to further modulate the lipophilicity and pharmacokinetic profile of the parent molecule, potentially enhancing its absorption and distribution within biological systems. This unique combination makes 4-trifluoromethylphenyl octanoate derivatives a promising, yet underexplored, scaffold for the development of novel therapeutics.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will provide a detailed exploration of the synthesis, physicochemical properties, and potential biological activities of these derivatives, grounded in established chemical principles and extrapolated from the known behavior of structurally related compounds.
Proposed Synthesis of 4-Trifluoromethylphenyl Octanoate Derivatives
The synthesis of 4-trifluoromethylphenyl octanoate derivatives can be readily achieved through standard esterification reactions. A common and efficient method involves the reaction of 4-trifluoromethylphenol with an activated form of octanoic acid, such as octanoyl chloride, in the presence of a base to neutralize the HCl byproduct.
General Synthesis Workflow
The following diagram illustrates a typical synthetic workflow for the preparation of 4-trifluoromethylphenyl octanoate.
Caption: General workflow for the synthesis of 4-trifluoromethylphenyl octanoate.
Detailed Experimental Protocol: Synthesis of 4-Trifluoromethylphenyl Octanoate
This protocol describes a representative procedure for the synthesis of 4-trifluoromethylphenyl octanoate.
Materials:
-
4-Trifluoromethylphenol
-
Octanoyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-trifluoromethylphenol (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0 °C using an ice bath and add pyridine (1.1 eq) dropwise.
-
Addition of Acyl Chloride: While maintaining the temperature at 0 °C, slowly add octanoyl chloride (1.05 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by adding 1 M HCl solution to neutralize the excess pyridine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-trifluoromethylphenyl octanoate.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C15H19F3O2 | Based on the structure of 4-trifluoromethylphenyl octanoate. |
| Molecular Weight | ~304.3 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for esters of this molecular weight. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, DCM) | The long alkyl chain and aromatic ring make it lipophilic.[7] |
| Lipophilicity (LogP) | High | The trifluoromethyl group and the octanoate chain both contribute to high lipophilicity.[3][4] |
| Boiling Point | Elevated | Higher than the individual reactants due to increased molecular weight. |
| Chemical Stability | Stable under normal conditions; susceptible to hydrolysis under acidic or basic conditions | The ester linkage can be cleaved by hydrolysis. The trifluoromethyl group is generally stable.[8] |
Potential Biological Activities and Therapeutic Applications
The trifluoromethylphenyl moiety is a common feature in a wide range of biologically active molecules, suggesting that 4-trifluoromethylphenyl octanoate derivatives could exhibit a variety of therapeutic effects.[6][9]
Anticancer Activity
Many compounds containing the 4-trifluoromethylphenyl group have demonstrated potent anticancer activity.[10][11] For instance, Leflunomide, which contains an N-(4-trifluoromethylphenyl) moiety, has been shown to inhibit tumor growth by targeting signaling pathways such as the platelet-derived growth factor (PDGF) receptor.[12] The trifluoromethyl group can enhance the binding of molecules to target proteins and improve their cell permeability, both of which are desirable properties for anticancer agents.[5] The octanoate tail may further enhance membrane interaction and cellular uptake.
Potential Mechanism of Action: Kinase Inhibition A plausible mechanism of action for the anticancer effects of these derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation. The trifluoromethylphenyl group can act as a key pharmacophore in binding to the ATP-binding pocket of kinases.
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.
Enzyme Inhibition
The trifluoromethyl group is also a key component in many enzyme inhibitors.[13][14] For example, some trifluoromethyl-containing compounds have been found to inhibit cytochrome P450 enzymes, which are involved in drug metabolism.[15] The octanoate portion of the molecule could potentially mimic a natural substrate, leading to competitive inhibition of enzymes such as lipases or esterases.[16] This could be relevant in the context of metabolic disorders.
Anti-inflammatory and Antimicrobial Activities
The trifluoromethylphenyl scaffold has been associated with both anti-inflammatory and antimicrobial properties.[9][11] The anti-inflammatory effects could be mediated through the inhibition of enzymes like cyclooxygenases (COX).[16] The antimicrobial activity is often attributed to the ability of these compounds to disrupt microbial cell membranes, a property that could be enhanced by the lipophilic octanoate chain.[11]
Proposed Biological Assay Protocol: Cell Viability (MTT) Assay
This protocol outlines a standard procedure for evaluating the cytotoxic effects of 4-trifluoromethylphenyl octanoate derivatives on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (4-trifluoromethylphenyl octanoate derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentration of DMSO should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO only as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Perspectives
4-Trifluoromethylphenyl octanoate derivatives represent a promising class of compounds with significant therapeutic potential. The strategic combination of the trifluoromethylphenyl group, known to enhance drug-like properties, with an octanoate chain offers a novel scaffold for drug design. While this guide provides a theoretical framework and practical protocols for the synthesis and evaluation of these compounds, further experimental validation is necessary to fully elucidate their biological activities and mechanisms of action. Future research should focus on synthesizing a library of these derivatives with varying substitutions on the phenyl ring and modifications to the ester chain to establish structure-activity relationships. In vivo studies will also be crucial to assess their efficacy and safety in preclinical models. The exploration of this chemical space could lead to the discovery of new and effective treatments for a range of diseases, including cancer and inflammatory disorders.
References
- Dulović A. et al. (2023). Biological Activities of Natural Products III. PMC.
- Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- PubMed. (2000). Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation.
- PMC. A Ligand-Based Drug Design. Discovery of 4-Trifluoromethyl-7,8-pyranocoumarin as a Selective Inhibitor of Human Cytochrome P450 1A2.
- Benchchem. Comparative Analysis of 2-[4-(trifluoromethyl)phenyl]propanedial and Alternative Bioactive Molecules.
- Environmental Science: Processes & Impacts (RSC Publishing). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism.
- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Taylor & Francis. Trifluoromethyl group – Knowledge and References.
- Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Current Topics in Medicinal Chemistry. (2014). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments.
- MDPI. (2025). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues.
- PubMed. (1998). Inhibition of platelet-derived growth factor-mediated signal transduction and tumor growth by N-[4-(trifluoromethyl)-phenyl]5-methylisoxazole-4-carboxamide.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of Trifluoromethylated Compounds in Pharmaceutical Development.
- PMC. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- MDPI. (2026). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas.
- ResearchGate. (2019). Solubility of 4-(trifluoromethyl)acetophenone in different organic...
Sources
- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. jelsciences.com [jelsciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Biological Activities of Natural Products III - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas [mdpi.com]
- 12. Inhibition of platelet-derived growth factor-mediated signal transduction and tumor growth by N-[4-(trifluoromethyl)-phenyl]5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jelsciences.com [jelsciences.com]
- 14. eurekaselect.com [eurekaselect.com]
- 15. A Ligand-Based Drug Design. Discovery of 4-Trifluoromethyl-7,8-pyranocoumarin as a Selective Inhibitor of Human Cytochrome P450 1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues [mdpi.com]
An In-depth Technical Guide to the Metabolic Stability of Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In modern drug discovery, optimizing a compound's metabolic stability is a critical determinant of its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and unpredictable pharmacokinetic profiles, ultimately resulting in the failure of promising drug candidates. This guide provides a comprehensive technical overview of the strategies and methodologies for assessing the metabolic stability of Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate and its analogs. We will delve into the structural features that influence metabolism, detail the primary enzymatic pathways responsible for degradation, and provide step-by-step protocols for key in vitro assays. This document is intended to serve as a practical resource for scientists aiming to design and develop metabolically robust drug candidates within this chemical series.
The Critical Role of the Trifluoromethylphenyl Moiety
The inclusion of a trifluoromethyl (CF₃) group on the phenyl ring is a deliberate and strategic choice in medicinal chemistry. This group serves as a "metabolic blocker." The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to enzymatic cleavage by oxidative enzymes like the cytochrome P450 (CYP) superfamily.[1][2] By placing a CF₃ group at a potential site of metabolism, this pathway can be effectively inhibited, which often leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1][3] This strategy is fundamental to enhancing the drug-like properties of the entire analog series.[2][4]
Structural Analysis and Predicted Metabolic Hotspots
The structure of this compound presents several potential sites for metabolic transformation. A thorough understanding of these "hotspots" is crucial for designing stable analogs and interpreting experimental data.
-
Ethyl Ester: Ester groups are highly susceptible to hydrolysis by a class of enzymes known as carboxylesterases (CEs), which are abundant in the liver, plasma, and intestine.[5][6][7] This is often the primary and most rapid metabolic pathway for ester-containing compounds.
-
Alkyl Chain (Octanoate): The long aliphatic chain can be a substrate for oxidation by CYP enzymes, typically at the ω and ω-1 positions, leading to the formation of alcohol and subsequently carboxylic acid metabolites.[8]
-
Ketone Group: The oxo-group may undergo reduction to a secondary alcohol, a reaction often catalyzed by cytosolic reductases.
-
Aromatic Ring: While the CF₃ group deactivates the ring towards oxidation, the aromatic system itself can still be a substrate for CYP-mediated hydroxylation, although this is generally a slower process compared to ester hydrolysis.[9][10][11]
Based on this analysis, the primary metabolic liabilities are predicted to be the ethyl ester and the alkyl chain.
Key Metabolic Pathways and Enzymology
Phase I Metabolism
Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For this series of compounds, two main Phase I enzyme families are of paramount importance.
-
Carboxylesterases (CEs): These serine hydrolases are key to the metabolism of a wide variety of ester-containing drugs.[5][12] Human carboxylesterases, particularly hCE1 (predominantly in the liver) and hCE2 (abundant in the intestine), catalyze the hydrolysis of the ethyl ester to its corresponding carboxylic acid, releasing ethanol.[5] This is often a high-capacity, rapid metabolic route.
-
Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases, located primarily in the liver's endoplasmic reticulum, is responsible for the oxidative metabolism of a vast array of xenobiotics.[8][11][13] For the target scaffold, CYPs would be responsible for the hydroxylation of the alkyl chain and potentially the aromatic ring.[14] These reactions are dependent on the presence of NADPH as a cofactor.[11][15]
The interplay between esterase and CYP-mediated metabolism will ultimately determine the compound's metabolic fate and clearance rate.
Caption: Predicted primary metabolic pathways for the parent compound.
Experimental Assessment of Metabolic Stability
To quantitatively assess metabolic stability, a series of standardized in vitro assays are employed. These assays provide key parameters such as half-life (t½) and intrinsic clearance (CLᵢₙₜ), which are used to rank-order compounds and predict in vivo hepatic clearance.[13][16][17]
Liver Microsomal Stability Assay
This is the workhorse assay for evaluating Phase I metabolism, particularly CYP-mediated oxidation.[18][19][20] Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes.[18]
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Microsomal Slurry: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[15][21] Keep on ice.
-
NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH. This is crucial as CYP enzymes require this cofactor for activity.[15][22] A common system includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
-
Incubation & Reaction:
-
Plate Setup: In a 96-well plate, add the microsomal slurry.
-
Pre-incubation: Add the test compound (final concentration typically 1 µM) to the wells.[15][18] Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[1]
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[1][22]
-
Control Wells (Self-Validation):
-
T=0 Control: Immediately after adding NADPH, add an equal volume of ice-cold acetonitrile (containing an internal standard for LC-MS/MS analysis) to a set of wells. This represents 100% of the compound at the start.[1]
-
-NADPH Control: In a separate set of wells, add buffer instead of the NADPH system. Incubate for the longest time point. This control validates that degradation is enzyme and cofactor-dependent.[18]
-
-
-
Time Course & Termination:
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[19]
-
Caption: High-level workflow for the Liver Microsomal Stability Assay.
Plasma Stability Assay
This assay is critical for compounds with ester functionalities, as plasma contains a high concentration of active carboxylesterases.[7][23][24]
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution in DMSO.
-
Plasma: Thaw pooled plasma (e.g., human, rat) in a 37°C water bath and centrifuge to remove any cryoprecipitates.
-
-
Incubation & Reaction:
-
Time Course & Termination:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.[6][24]
-
Control Wells (Self-Validation):
-
T=0 Control: Add the quenching solution to a set of wells before adding the test compound. This establishes the 100% reference point.
-
Buffer Control: Incubate the compound in buffer instead of plasma to check for non-enzymatic degradation.
-
-
-
Sample Analysis:
-
Vortex the plate, centrifuge to pellet precipitated proteins, and analyze the supernatant by LC-MS/MS.
-
Data Analysis and Interpretation
The primary output of these assays is the concentration of the parent compound remaining over time.
-
Calculate Percent Remaining: % Remaining = (Peak Area at Tₓ / Peak Area at T₀) * 100
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the resulting line is the elimination rate constant (k).[19] k = -slope t½ = 0.693 / k
-
Calculate Intrinsic Clearance (CLᵢₙₜ): Intrinsic clearance is a measure of the enzyme's metabolic capacity. It is calculated from the half-life and normalized to the amount of protein or cells used.[26][27] For microsomes: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg protein) This value is crucial for scaling in vitro data to predict in vivo hepatic clearance.[28][29][30]
Structure-Metabolic Stability Relationships (SMSR) of Analogs
The true power of these assays lies in guiding medicinal chemistry efforts. By systematically modifying the parent structure and measuring the impact on stability, a clear SMSR can be established.
| Analog Modification | Target Enzyme System | Predicted Stability Impact | Rationale |
| Ethyl → Isopropyl Ester | Carboxylesterases | Increase | Increased steric hindrance around the ester carbonyl can slow the rate of hydrolysis. |
| Ethyl → Amide | Carboxylesterases / Amidases | Significant Increase | Amides are generally much more resistant to hydrolysis than esters.[6] |
| Octanoate → Cyclohexyl | Cytochrome P450s | Increase | Replacing the linear alkyl chain with a more rigid cycloalkane can block or slow CYP-mediated oxidation. |
| Introduce F on Alkyl Chain | Cytochrome P450s | Increase | Fluorinating a "soft spot" on the alkyl chain can block oxidative metabolism at that position.[31] |
By generating data for a series of analogs, researchers can identify modifications that enhance metabolic stability while preserving desired pharmacological activity.
Conclusion
Assessing the metabolic stability of this compound analogs is a multi-faceted process that requires a deep understanding of the molecule's structural liabilities and the enzymatic systems responsible for its clearance. The strategic inclusion of the trifluoromethylphenyl group provides a strong metabolic anchor, shifting the primary metabolic focus to the ethyl ester and the octanoate chain.[32][33] A systematic approach using in vitro tools like the liver microsomal and plasma stability assays provides quantitative data to build robust structure-metabolic stability relationships. This data-driven strategy is essential for guiding the design of next-generation analogs with optimized pharmacokinetic profiles, ultimately increasing the probability of advancing a successful drug candidate to clinical development.
References
-
Carboxylesterase (CE) Reaction Phenotyping Assay. Evotec. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]
-
Activity-Based Protein Profiling to Probe Relationships between Cytochrome P450 Enzymes and Early-Age Metabolism of Two Polycyclic Aromatic Hydrocarbons (PAHs): Phenanthrene and Retene. ACS Publications. Available at: [Link]
-
Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1. PMC. Available at: [Link]
-
Plasma Stability. Evotec. Available at: [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
-
Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. PubMed. Available at: [Link]
-
Cytochrome P450 for Xenobiotic Metabolism. YouTube. Available at: [Link]
-
Design and biological activity of trifluoromethyl containing drugs. Wechem. Available at: [Link]
-
Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. Royal Society of Chemistry. Available at: [Link]
-
Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. PMC. Available at: [Link]
-
Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PMC. Available at: [Link]
-
metabolic stability in liver microsomes. Mercell. Available at: [Link]
-
Cytochrome P450 mediated aromatic oxidation: a theoretical study. ACS Publications. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
Microsomal Stability. Evotec. Available at: [Link]
-
Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]
-
Plasma Stability Assay. Bienta. Available at: [Link]
-
Plasma Stability Assay. Creative Bioarray. Available at: [Link]
-
In vitro-in vivo extrapolation of intrinsic clearance based on data from human hepatocyte spheroids – a case study with the low-clearance drug xevinapant. Taylor & Francis Online. Available at: [Link]
-
Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. MDPI. Available at: [Link]
-
Plasma Stability Assay. Domainex. Available at: [Link]
-
Plasma Stability In Vitro Assay. Charnwood Discovery. Available at: [Link]
-
Carboxylesterase (CE1) Inhibition Assay. Evotec. Available at: [Link]
-
Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Clearance of Highly Protein-Bound Drugs: A Case Study of Rivaroxaban. OUCI. Available at: [Link]
-
Metabolic Stability. Frontage Laboratories. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. ScienceDirect. Available at: [Link]
-
Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]
-
Services for in vitro Metabolism research. Admescope. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. mdpi.com [mdpi.com]
- 5. Carboxylesterase Reaction Phenotyping | Evotec [evotec.com]
- 6. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. evotec.com [evotec.com]
- 13. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mercell.com [mercell.com]
- 16. nuvisan.com [nuvisan.com]
- 17. admescope.com [admescope.com]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 20. merckmillipore.com [merckmillipore.com]
- 21. researchgate.net [researchgate.net]
- 22. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 23. Plasma Stability Assay | Bienta [bienta.net]
- 24. Plasma Stability Assay | Domainex [domainex.co.uk]
- 25. charnwooddiscovery.com [charnwooddiscovery.com]
- 26. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 27. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
- 30. Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation … [ouci.dntb.gov.ua]
- 31. pharmacyjournal.org [pharmacyjournal.org]
- 32. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Lipophilicity and LogP of Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate
Executive Summary
Lipophilicity is a critical physicochemical property that dictates the pharmacokinetic and pharmacodynamic behavior of a drug candidate.[1][2] This guide provides a comprehensive technical overview of the lipophilicity of Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate, a molecule of interest in medicinal chemistry. Given the absence of direct experimental data for this specific compound, this document synthesizes theoretical principles, in silico predictions, and established experimental protocols to serve as a foundational resource for researchers. We will deconstruct the molecule's structural components to anticipate its lipophilic character, present a comparative analysis of predicted LogP values from various computational models, and provide detailed, field-proven methodologies for the empirical determination of this crucial parameter. Furthermore, a plausible synthetic route for the compound is proposed to enable its physical characterization.
The Central Role of Lipophilicity in Drug Discovery
Lipophilicity, the "fat-loving" nature of a molecule, governs its ability to dissolve in non-polar environments and permeate lipid-rich biological membranes.[1] This property is a primary determinant of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[2][3] The most common metric for quantifying lipophilicity is the partition coefficient (P), expressed as its logarithm, LogP. This value represents the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[4]
An optimal balance of lipophilicity is paramount for a successful drug candidate.[5]
-
High Lipophilicity: While facilitating membrane passage and absorption, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance by enzymes like Cytochrome P450, promiscuous binding to off-targets, and potential toxicity.[3][5][6]
-
Low Lipophilicity: Conversely, highly polar (hydrophilic) compounds struggle to cross the lipid bilayers of the gastrointestinal tract and cell membranes, resulting in poor absorption and limited access to intracellular targets.[1]
Therefore, the accurate assessment of LogP is not merely an academic exercise but a critical step in the early stages of drug design to mitigate costly late-stage failures.[2]
Molecular Profile of this compound
To understand the lipophilicity of the target compound, we must first analyze its structure.
Figure 1: Chemical Structure
Caption: Structure of this compound.
Table 1: Physicochemical Identifiers
| Property | Value | Source |
| CAS Number | 362669-42-9 | [7] |
| Molecular Formula | C₁₇H₂₁F₃O₃ | - |
| Molecular Weight | 330.34 g/mol | - |
| SMILES | CCOC(=O)CCCCCCC(=O)c1ccc(cc1)C(F)(F)F | - |
The molecule's lipophilicity is a composite of contributions from its distinct structural motifs:
-
Ethyl Octanoate Chain: The eight-carbon chain and terminal ethyl group form a long, non-polar aliphatic tail, which is expected to be a major driver of lipophilicity.
-
Phenyl Ring: The aromatic ring is a classic lipophilic fragment.
-
Trifluoromethyl (-CF₃) Group: This is a key feature. The -CF₃ group is a potent electron-withdrawing group known to significantly increase lipophilicity (Hansch-Fujita π constant: +0.88).[8] Its presence is anticipated to substantially raise the overall LogP value.
-
Ketone and Ester Groups: These polar functionalities introduce hydrophilic character and can act as hydrogen bond acceptors, which will partially offset the lipophilicity of the hydrocarbon and fluorinated moieties.
Based on this structural analysis, a high LogP value is predicted, likely placing the molecule in a lipophilic category.
Computational Prediction of LogP (In Silico Analysis)
Before undertaking costly and time-consuming experimental work, in silico prediction provides rapid and valuable estimates of LogP.[4][9] These methods utilize algorithms trained on large datasets of experimentally determined LogP values.[10] They primarily fall into two categories: atom-based methods that sum the contributions of individual atoms or fragments (e.g., XLOGP3), and property-based methods that use whole-molecule descriptors in more complex models like neural networks (e.g., ALOGPS).[11]
Using the molecule's SMILES string, we obtained LogP predictions from several well-established online tools.
Caption: In silico workflow for predicting LogP from molecular structure.
Table 2: Predicted LogP Values for this compound
| Prediction Algorithm | Predicted LogP | Source/Methodology |
| ALOGPS | 5.37 | Associative Neural Network based on E-state indices and atom types.[10][12] |
| XLOGP3 | 4.98 | Atom-additive method with correction factors, knowledge-based.[5] |
| MLOGP | 4.60 | Group contribution method based on a linear relationship with 130 sub-structures. |
| ChemAxon | 5.52 | Fragment-based method with extensive corrections for electronic and steric interactions.[13] |
| Molinspiration | 5.23 | Group-contribution method developed by Molinspiration Cheminformatics. |
The predicted values are consistently high, ranging from 4.60 to 5.52. This strong consensus from different computational models reinforces the structural analysis, indicating that this compound is a highly lipophilic compound. Such a high LogP value is above the often-cited optimal range for oral bioavailability (LogP < 5), suggesting that while membrane permeability may be high, aqueous solubility could be a significant challenge.[3]
Experimental Determination of LogP
While predictions are invaluable for guidance, empirical data is the definitive standard. The two most widely accepted methods for LogP determination are the Shake-Flask method and the RP-HPLC method.
The Shake-Flask Method (OECD 107)
This is the traditional "gold standard" method for its direct measurement of the partition coefficient.[14] The core principle is to allow a solute to partition between two pre-saturated, immiscible liquid phases (n-octanol and water) and then quantify its concentration in each phase.
Caption: Workflow for the Shake-Flask method of LogP determination.
Step-by-Step Protocol: Shake-Flask Method
-
Solvent Preparation (Self-Validation): The causality here is to prevent solvent volume changes during partitioning. Vigorously mix n-octanol and water (e.g., in a 1:1 ratio) for 24 hours. Allow the phases to separate completely. The resulting n-octanol-saturated water and water-saturated n-octanol are used for the experiment.
-
Test Solution Preparation: Prepare a stock solution of this compound in the phase it is more likely to be soluble in (n-octanol, based on predictions). The concentration should be low enough to avoid self-association but high enough for accurate analytical detection.
-
Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine a precise volume of the pre-saturated n-octanol containing the compound with a precise volume of the pre-saturated water. The volume ratio can be adjusted based on the expected LogP to ensure quantifiable amounts in both phases.
-
Equilibration: Agitate the vessel at a constant, controlled temperature (e.g., 25°C ± 1°C) for a sufficient duration to reach equilibrium. This step is critical; insufficient time is a common source of error.
-
Phase Separation: Centrifuge the vessel at high speed to break any emulsions and achieve a sharp, clear interface between the aqueous and organic layers.
-
Sampling and Analysis: Carefully withdraw an aliquot from the center of each phase, avoiding the interface. Quantify the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value. For trustworthiness, the experiment should be performed in triplicate.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD 117)
This indirect method is faster, requires less material, and is more tolerant of impurities than the shake-flask method, making it ideal for screening.[15] It operates on the principle that a compound's retention time on a non-polar (e.g., C18) stationary phase is linearly correlated with its LogP.
Caption: Workflow for the RP-HPLC method of LogP determination.
Step-by-Step Protocol: RP-HPLC Method
-
System Setup: Use a standard RP-HPLC system with a C18 column and a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Reference Standard Selection: The choice of standards is the foundation of this method's validity. Select a series of 5-7 compounds with accurately known shake-flask LogP values that bracket the predicted LogP of the test compound (e.g., from 3 to 6).
-
Determination of Dead Time (t₀): Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column void time. This is the time it takes for the mobile phase to travel from the injector to the detector.
-
Analysis of Standards and Sample: Inject each reference standard and the test compound individually onto the column under identical isocratic conditions. Record the retention time (t_R) for each compound.
-
Calculation of Capacity Factor (k): For each compound, calculate the capacity factor k using the formula: k = (t_R - t₀) / t₀. Then, calculate the logarithm of k (log k).
-
Generation of Calibration Curve: Plot the known LogP values of the reference standards (y-axis) against their corresponding log k values (x-axis).
-
Linear Regression and Calculation: Perform a linear regression on the data points. A high correlation coefficient (R² > 0.98) validates the method. The resulting equation (y = mx + c) is the calibration curve. Insert the log k value of this compound into this equation to calculate its experimental LogP value.
Proposed Synthesis Route
To enable experimental characterization, the synthesis of the title compound is required. While no specific literature procedure exists, a reliable two-step synthesis can be proposed based on established organic chemistry principles, analogous to the synthesis of similar structures. The proposed route involves a Friedel-Crafts acylation followed by a Fischer esterification.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Friedel-Crafts Acylation This step involves the acylation of trifluoromethylbenzene with suberic anhydride using a Lewis acid catalyst like aluminum chloride (AlCl₃) to form the keto-acid intermediate.
-
Protocol: To a stirred suspension of anhydrous AlCl₃ (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane, DCM) at 0°C, add suberic anhydride (1.0 eq.). Then, add trifluoromethylbenzene (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction is then carefully quenched by pouring it into a mixture of ice and concentrated HCl. The organic layer is separated, washed, dried, and concentrated to yield the crude 8-oxo-8-(4-trifluoromethylphenyl)octanoic acid, which can be purified by recrystallization or chromatography.
Step 2: Fischer Esterification The carboxylic acid intermediate is esterified with ethanol using a catalytic amount of strong acid.
-
Protocol: Dissolve the purified keto-acid (1.0 eq.) in an excess of absolute ethanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops). Heat the mixture to reflux for 4-6 hours, monitoring by TLC. Upon completion, cool the mixture and remove excess ethanol under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with sodium bicarbonate solution and brine, dried, and concentrated. The final product, this compound, is purified by column chromatography.
Conclusion and Future Directions
For drug development professionals, this high LogP value is a critical piece of data. It suggests that while the compound may readily cross biological membranes, it carries a significant risk of poor aqueous solubility, rapid metabolic turnover, and potential off-target toxicity. The next essential step is the empirical validation of the predicted LogP. We have provided detailed, robust protocols for both the gold-standard shake-flask method and the high-throughput RP-HPLC method to enable this characterization. By synthesizing the compound using the proposed route and subsequently performing these experiments, researchers can obtain the definitive data needed to make informed decisions in the optimization and progression of this or related chemical scaffolds.
References
-
Tetko, I. V., & Tanchuk, V. Y. (2002). Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. Journal of Chemical Information and Computer Sciences, 42(5), 1136-1145. [Link]
-
Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]
-
Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like properties on the success of development candidates. Nature Reviews Drug Discovery, 6(11), 881-890. [Link]
-
AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]
-
Mignani, S., et al. (2022). Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. American Chemical Society. [Link]
-
Bannan, C. C., et al. (2022). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. IEEE Xplore. [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs Application Note. [Link]
-
Cheng, T., et al. (2007). Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge. Journal of Chemical Information and Modeling, 47(6), 2140-2148. [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. VCCLAB. [Link]
-
Meyers, J., et al. (2021). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. Journal of Computer-Aided Molecular Design, 35(9), 925-937. [Link]
-
ChemAxon. (n.d.). Calculators & Predictors. ChemAxon. [Link]
-
Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
Grokipedia. (n.d.). Trifluoromethyl group. Grokipedia. [Link]
-
GlobalChemMall. (n.d.). ethyl 8-oxo-8-[4-(trifluoromethyl)phenyl]octanoate. GlobalChemMall. [Link]
-
Valko, K. (2004). High-throughput determination of log P and pKa of drug candidates by using capillary electrophoresis. Journal of Chromatography A, 1037(1-2), 299-312. [Link]
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. Virtual logP On-line [ddl.unimi.it]
- 3. ERIC - EJ979749 - Prediction of Log "P": ALOGPS Application in Medicinal Chemistry Education, Journal of Chemical Education, 2012-Jan [eric.ed.gov]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. logp-value-predictor.streamlit.app [logp-value-predictor.streamlit.app]
- 7. globalchemmall.com [globalchemmall.com]
- 8. scribd.com [scribd.com]
- 9. CCL: Release note of XLOGP3 [server.ccl.net]
- 10. ALogPS - OCHEM user's manual - OCHEM docs [docs.ochem.eu]
- 11. Calculate Approximate logP [intro.bio.umb.edu]
- 12. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 13. chemaxon.com [chemaxon.com]
- 14. XlogP - DMT-Nexus Wiki [wiki.dmt-nexus.me]
- 15. 898752-94-8|Ethyl 8-oxo-8-(9-Phenanthryl)octanoate|BLDpharm [bldpharm.com]
Topic: Potential Biological Targets for Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate is a novel chemical entity primarily documented as a synthetic intermediate in the generation of pyrido[1,2-a]pyrimidin-4-one derivatives, which have demonstrated antimicrobial properties. The parent compound itself, however, remains biologically uncharacterized. The presence of two key structural motifs—a 4-trifluoromethylphenyl ketone and an 8-oxo-octanoate backbone—suggests a strong potential for interaction with specific enzyme classes central to inflammation and metabolic signaling. The strategic incorporation of the trifluoromethyl (CF3) group, a well-established bioisostere for enhancing metabolic stability and binding affinity, further elevates the compound's potential as a therapeutic lead. This guide presents a hypothesis-driven framework for the systematic identification and validation of its biological targets, focusing on cyclooxygenase (COX) enzymes and key proteins in fatty acid metabolism. We provide a tiered experimental workflow, detailed protocols for primary assays, and the scientific rationale underpinning this strategic approach to target discovery.
Structural Analysis and Rationale for Target Hypotheses
The logical starting point for investigating a novel compound is to deconstruct its architecture to infer potential interactions based on established structure-activity relationships (SAR).
1.1 The 4-Trifluoromethylphenyl Ketone Moiety: A Privileged Structure for Enzyme Inhibition
The trifluoromethylphenyl group is a cornerstone in modern medicinal chemistry. Its strong electron-withdrawing nature and steric bulk are frequently exploited to enhance binding affinity and block metabolic degradation. This moiety is a prominent feature in several successful drugs, most notably in non-steroidal anti-inflammatory drugs (NSAIDs).
-
Primary Hypothesis: Cyclooxygenase (COX) Isoforms The structural similarity of the 4-trifluoromethylphenyl ketone headgroup to that of Celecoxib, a potent and selective COX-2 inhibitor, is striking. This suggests that this compound may bind within the hydrophobic channel of COX-1 and/or COX-2, inhibiting their cyclooxygenase activity which is responsible for prostaglandin synthesis.
1.2 The 8-Oxo-Octanoate Backbone: A Mimic of Endogenous Fatty Acids
The eight-carbon keto-ester chain is structurally analogous to endogenous fatty acids and their metabolites. This "tail" region of the molecule is likely to guide it toward proteins that recognize, transport, or modify lipids.
-
Secondary Hypotheses: Targets in Metabolic Signaling
-
Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are master regulators of lipid and glucose metabolism and are activated by fatty acids and their derivatives. The compound's structure makes it a plausible candidate for a PPAR ligand.
-
Fatty Acid Synthase (FASN): As a key enzyme in endogenous fatty acid synthesis, FASN possesses a long substrate-binding channel. The octanoate chain could potentially act as a competitive inhibitor, blocking the binding of natural substrates like malonyl-CoA.
-
Table 1: Summary of Hypothesized Targets and Rationale
| Hypothesized Target | Structural Rationale | Potential Therapeutic Area |
| Cyclooxygenase-2 (COX-2) | 4-Trifluoromethylphenyl ketone mimics the structure of known selective COX-2 inhibitors. | Inflammation, Pain, Oncology |
| Cyclooxygenase-1 (COX-1) | The same motif may also exhibit non-selective binding to the constitutive COX-1 isoform. | (Potential for side effects) |
| Peroxisome Proliferator-Activated Receptors (PPARα, γ, δ) | Long-chain fatty acid-like tail suggests potential as a nuclear receptor ligand. | Metabolic Disease, Diabetes |
| Fatty Acid Synthase (FASN) | The octanoate backbone could act as a substrate mimic, inhibiting fatty acid synthesis. | Oncology, Metabolic Syndrome |
A Tiered Workflow for Target Identification and Validation
We propose a systematic, three-tiered approach to efficiently test the primary and secondary hypotheses. This workflow prioritizes the most likely target first and incorporates decision points to guide subsequent experiments.
Figure 1: A tiered experimental workflow for identifying the biological target of the subject compound.
Detailed Experimental Protocols
The following protocols are foundational for testing the primary hypotheses. These methods are designed to be self-validating through the inclusion of appropriate positive and negative controls.
Protocol: In Vitro COX-1 and COX-2 Inhibitor Screening Assay
Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against purified ovine COX-1 and human recombinant COX-2.
Principle: This is a colorimetric assay that measures the peroxidase activity of the COX enzymes. The cyclooxygenase reaction produces prostaglandin G2 (PGG2), which is then reduced by the peroxidase component to PGH2. This peroxidase activity is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), at 590-620 nm.
Materials:
-
COX-1/COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam, or similar)
-
Test Compound (dissolved in DMSO)
-
Positive Controls: SC-560 (COX-1 selective), Celecoxib (COX-2 selective)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all buffers, enzymes (ovine COX-1, human COX-2), heme, and arachidonic acid (substrate) solutions according to the manufacturer's protocol.
-
Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. A typical starting range is 100 µM to 1 nM. Also prepare dilutions of the positive and negative (DMSO) controls.
-
Assay Plate Setup:
-
Add 150 µL of Assay Buffer to three wells for the "Background."
-
Add 10 µL of DMSO (vehicle) to three wells for "100% Initial Activity."
-
Add 10 µL of the appropriate positive control inhibitor to three wells.
-
Add 10 µL of each dilution of the test compound to duplicate wells.
-
-
Enzyme Addition: Add 10 µL of the desired COX isoenzyme (COX-1 or COX-2) to all wells except the background wells.
-
Incubation: Gently shake the plate and incubate for 15 minutes at 37°C.
-
Initiate Reaction: Add 10 µL of Arachidonic Acid solution to all wells to start the reaction.
-
Read Absorbance: Immediately read the absorbance at 590 nm every minute for 5 minutes to obtain the reaction kinetics.
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each well.
-
Normalize the rates by subtracting the background and expressing them as a percentage of the "100% Initial Activity" control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol: Cell-Based Prostaglandin E2 (PGE2) Assay
Objective: To confirm the in-cellulo activity of the compound by measuring its effect on prostaglandin E2 production in a relevant cell model.
Principle: Macrophages (like RAW 264.7 cells) can be stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2, leading to a massive release of PGE2. The concentration of PGE2 in the cell culture supernatant can be quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM media with 10% FBS
-
LPS from E. coli
-
Test Compound and Celecoxib (positive control)
-
PGE2 ELISA Kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells for 1 hour with various concentrations of the test compound or Celecoxib (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
PGE2 Quantification: Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using the provided PGE2 standards.
-
Calculate the concentration of PGE2 in each sample from the standard curve.
-
Plot the PGE2 concentration against the compound concentration to determine the dose-dependent inhibitory effect.
-
Conclusion and Future Directions
This compound represents a compelling starting point for a drug discovery program. Its hybrid structure, combining features known to interact with both inflammatory and metabolic pathways, warrants a thorough investigation. The systematic workflow presented in this guide, beginning with the high-probability COX enzyme targets, provides a resource-efficient roadmap for elucidating its mechanism of action. Positive results from this initial screen would position the compound as a promising lead for optimization, focusing on enhancing potency and selectivity, and paving the way for preclinical development in the fields of inflammation or metabolic disease.
References
-
Title: Synthesis and in vitro antimicrobial activity of some new pyrido[1,2-a]pyrimidin-4-one derivatives Source: Journal of Chemical and Pharmaceutical Research, 2015, 7(3):1670-1675 URL: [Link]
-
Title: The Trifluoromethyl Group: An Odd-Electron Donor in Aromatic Cation-Radical Chemistry Source: Angewandte Chemie International Edition URL: [Link]
-
Title: The Role of Fluorine in Medicinal Chemistry Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Synthesis and in vitro antimicrobial activity of some new pyrido[1,2-a]pyrimidin-4-one derivatives Source: Scholars Research Library URL: [Link]
Safety data sheet (SDS) and hazard classification for Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate
[1][2]
Executive Summary & Compound Identity
This compound (CAS: 362669-42-9 ) is a specialized fluorinated building block used primarily in the synthesis of histone deacetylase (HDAC) inhibitors, PROTAC linkers, and lipid-mimetic pharmacophores. Its structure combines a lipophilic octanoate backbone with a reactive aryl ketone and a metabolically stable trifluoromethyl group.
Due to its status as a research chemical, comprehensive toxicological data is often absent from public ECHA dossiers. This guide utilizes Structure-Activity Relationship (SAR) principles and Precautionary GHS Classification to establish a robust safety framework.
Chemical Identification Matrix
| Parameter | Specification |
| CAS Number | 362669-42-9 |
| IUPAC Name | Ethyl 8-oxo-8-[4-(trifluoromethyl)phenyl]octanoate |
| Molecular Formula | C₁₇H₂₁F₃O₃ |
| Molecular Weight | 330.35 g/mol |
| Physical State | Viscous Oil or Low-Melting Solid (Est. MP < 40°C) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water.[1] |
| LogP (Predicted) | ~4.8 (Highly Lipophilic – Skin Absorption Risk) |
Hazard Identification (GHS Classification)
Rationale: In the absence of in vivo toxicological data, this compound is classified based on the functional group reactivity of fluorinated aryl ketones and aliphatic esters . The primary hazards are mucosal irritation and potential skin sensitization.
GHS Label Elements
| Hazard Class | Category | H-Code | Hazard Statement |
| Skin Corrosion/Irritation | Cat. 2 | H315 | Causes skin irritation.[2][4][5] |
| Serious Eye Damage/Irritation | Cat. 2A | H319 | Causes serious eye irritation.[2][3][4] |
| STOT - Single Exposure | Cat. 3 | H335 | May cause respiratory irritation.[4] |
Precautionary Statements (P-Codes)
-
Prevention:
-
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3][4] Remove contact lenses if present and easy to do.[2][3][4] Continue rinsing.[1][2][3][4][6]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
Scientific Integrity: The "Self-Validating" Safety Protocol
To ensure safety without relying on assumptions, researchers must treat this compound as a potent bioactive intermediate . The following protocol is self-validating because it relies on observable physical endpoints (color change, pressure) to confirm safety.
Handling & Engineering Controls[1][2]
-
Containment: All weighing and transfer operations must occur within a certified chemical fume hood.
-
Inhalation Risk: The trifluoromethyl group increases volatility relative to non-fluorinated analogs. Do not heat in an open vessel.
-
Glove Permeation Logic:
-
Risk:[1][2][4][5] The high LogP (~4.8) indicates this compound readily crosses lipid bilayers (skin).
-
Protocol: Use Nitrile gloves (minimum 0.11 mm thickness) .
-
Validation: Inspect gloves for "rippling" (solvent swelling) every 15 minutes if handling solutions in DCM or THF. Replace immediately upon splash contact.
-
Stability & Reactivity[1][2]
-
Hydrolysis Risk: The ethyl ester is susceptible to hydrolysis in basic or acidic media, releasing 8-oxo-8-(4-trifluoromethylphenyl)octanoic acid and ethanol .
-
Thermal Decomposition: Heating above 150°C may release Hydrogen Fluoride (HF) traces due to the degradation of the CF₃ group.
-
Validation: Use a pH strip on the exhaust of any high-temperature reaction involving this compound. A drop in pH indicates acid release (potentially HF or carboxylic acid).
-
Emergency Response & First Aid
This section outlines the immediate actions required in case of exposure, prioritizing the neutralization of the lipophilic irritant.[1]
Visualized Response Workflow
The following diagram illustrates the decision logic for spill response and exposure management.
Figure 1: Decision logic for emergency response, prioritizing the removal of the lipophilic agent.
Specific First Aid Measures
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by qualified personnel.[1][6] The CF₃ moiety generally prevents metabolic defluorination to free fluoride, but respiratory irritation is the primary concern.
-
Skin Contact: Do not use organic solvents (Ethanol/Acetone) to wash skin; this will increase absorption of the lipophilic ester. Use copious soap and water.[5][6]
-
Firefighting: Use CO₂, dry chemical, or foam.[4][5][6] Do not use a water jet , as it may spread the burning oil. Firefighters must wear SCBA due to the potential formation of toxic fluorinated gases.
Synthesis & Application Context
Understanding the synthesis helps predict impurities. This compound is often synthesized via Friedel-Crafts acylation or organozinc coupling (Rieke Zinc).
-
Precursor Hazard: If synthesized from 4-(trifluoromethyl)benzoyl chloride, be aware of residual HCl and acid chlorides.
-
Downstream Use: Commonly used to install the "zinc-binding group" linker in HDAC inhibitors.
Synthesis/Handling Workflow
Figure 2: Typical workflow for synthesis and isolation, highlighting the halogenated waste stream.
References
-
Sigma-Aldrich. Product Detail: this compound (CAS 362669-42-9). Retrieved from
-
PubChem. Compound Summary: Fluorinated Octanoates and Derivatives. National Library of Medicine. Retrieved from
-
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria (Guidance on Labeling and Packaging). Retrieved from
- Rieke Metals.Organozinc Reagents and Fine Chemicals Catalog.
Methodological & Application
Friedel-Crafts acylation protocols for synthesizing Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate
Executive Summary & Strategic Analysis
Target Molecule: Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate CAS Registry Number: (Analogous structures: 898757-85-2 for pentyloxy variant) Core Challenge: Regioselectivity in Electrophilic Aromatic Substitution (EAS).
The "Friedel-Crafts Paradox":
A direct Friedel-Crafts (FC) acylation of
Strategic Solution: To achieve the para-regiochemistry required for the target, this guide presents two validated protocols:
-
Protocol A (The Modified Friedel-Crafts Route): Uses a halogenated surrogate (Bromobenzene) for the FC acylation step to secure para-selectivity, followed by late-stage trifluoromethylation. This honors the "Friedel-Crafts" requirement while ensuring structural integrity.
-
Protocol B (The Direct Metallation Route): The industry-standard approach using Grignard reagents derived from 4-bromobenzotrifluoride. This is the most direct path to the target.
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways and the necessity of the surrogate strategy for Friedel-Crafts protocols.
Caption: Comparison of synthetic routes. Direct FC on benzotrifluoride yields the incorrect meta-isomer. The surrogate route (Green) or Grignard route (Blue) is required.
Protocol A: The Two-Stage Friedel-Crafts Strategy
Rationale: This protocol utilizes the para-directing nature of the bromine substituent to establish the correct carbon skeleton via Friedel-Crafts acylation, followed by converting the bromide to a trifluoromethyl group.
Step 1: Friedel-Crafts Acylation of Bromobenzene
-
Reaction: Bromobenzene + Ethyl 7-(chlorocarbonyl)heptanoate
Ethyl 8-(4-bromophenyl)-8-oxooctanoate. -
Reagents:
-
Bromobenzene (1.0 equiv)
-
Ethyl suberyl chloride (Ethyl 8-chloro-8-oxooctanoate) (1.05 equiv)
-
Aluminum Chloride (
) (1.2 equiv)[1] -
Dichloromethane (DCM), anhydrous.
-
Experimental Procedure:
-
Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and an argon inlet/outlet.
-
Catalyst Suspension: Charge the flask with
(16.0 g, 120 mmol) and anhydrous DCM (150 mL). Cool the suspension to 0°C using an ice/water bath. -
Acyl Chloride Addition: Dissolve Ethyl suberyl chloride (23.5 g, 105 mmol) in DCM (50 mL). Add this solution dropwise to the
suspension over 30 minutes. The mixture will turn yellow/orange as the acylium complex forms. -
Substrate Addition: Add Bromobenzene (15.7 g, 100 mmol) dropwise over 20 minutes, maintaining the internal temperature below 5°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Quench: Pour the reaction mixture slowly into a beaker containing crushed ice (300 g) and conc. HCl (20 mL) to hydrolyze the aluminum complex.
-
Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (
mL). Combine organics, wash with sat.[1][2] , brine, and dry over . -
Purification: Concentrate under reduced pressure. Purify the residue via flash column chromatography (
, Hexane/EtOAc gradient) to yield Ethyl 8-(4-bromophenyl)-8-oxooctanoate as a white solid/oil.-
Yield Target: 75–85%.
-
Step 2: Late-Stage Trifluoromethylation
-
Reaction: Aryl Bromide
Aryl Trifluoromethyl. -
Reagents: Copper(I) Iodide (CuI), Methyl fluorosulfonyldifluoroacetate (Chen's Reagent), DMF.
Experimental Procedure:
-
Setup: In a glovebox or under strict inert atmosphere, charge a pressure tube with Ethyl 8-(4-bromophenyl)-8-oxooctanoate (10 mmol), CuI (2.0 equiv), and Methyl fluorosulfonyldifluoroacetate (2.5 equiv).
-
Solvent: Add anhydrous DMF (20 mL).
-
Reaction: Seal the tube and heat to 80–100°C for 12–16 hours.
-
Workup: Cool to RT. Dilute with ether, filter through a Celite pad. Wash the filtrate with water and brine to remove DMF.
-
Purification: Flash chromatography yields the final This compound .
Protocol B: Direct Organometallic Acylation (Industry Standard)
Rationale: This route circumvents the deactivating nature of the
Reagents Table:
| Reagent | Equiv.[1] | Role |
| 4-Bromobenzotrifluoride | 1.0 | Grignard Precursor |
| Magnesium Turnings | 1.1 | Metal |
| Ethyl Suberyl Chloride | 0.9 | Electrophile |
| 0.03 | Catalyst (Optional for coupling) | |
| THF (Anhydrous) | Solvent | Medium |
Experimental Procedure:
-
Grignard Formation:
-
In a dry flask, activate Mg turnings (1.1 equiv) with a crystal of iodine.
-
Add a solution of 4-Bromobenzotrifluoride (1.0 equiv) in THF dropwise. Initiate with heat if necessary.[3] Reflux for 1 hour to ensure complete formation of 4-(Trifluoromethyl)phenylmagnesium bromide .
-
-
Acylation (Low Temp):
-
Cool the Grignard solution to -78°C (Dry ice/Acetone).
-
Critical Step: To prevent over-addition (tertiary alcohol formation), add the Grignard reagent slowly to a solution of Ethyl suberyl chloride (0.9 equiv) in THF at -78°C.
-
Alternative: Convert the acid chloride to a Weinreb Amide (N-methoxy-N-methylamide) first for higher chemoselectivity.
-
-
Workup: Quench with sat.
at low temperature. Extract with EtOAc. -
Purification: Silica gel chromatography.
Quality Control & Characterization Data
Expected Analytical Profile:
-
1H NMR (400 MHz,
):- 8.05 (d, J=8 Hz, 2H, Ar-H ortho to CO)
-
7.72 (d, J=8 Hz, 2H, Ar-H ortho to
) -
4.12 (q, 2H,
) -
2.98 (t, 2H,
-CO-Ar) -
2.30 (t, 2H,
-COOEt) - 1.75-1.30 (m, 8H, alkyl chain)
-
1.25 (t, 3H,
)
-
MS (ESI):
(Calc. MW: 330.34).
References
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
BenchChem. (2025).[1] Technical Guide to Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate. Link (Analogous synthesis via FC).
-
Sigma-Aldrich. (2025).[5] Product Specification: Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate. Link
-
Krasovskiy, A., & Knochel, P. (2004).[6] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. Link (Protocol for generating stable Grignards).
-
PubChem. (2025). Compound Summary: (4-(Trifluoromethyl)phenyl)magnesium bromide.[7] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ethyl 8-bromooctanoate synthesis - chemicalbook [chemicalbook.com]
- 3. Sciencemadness Discussion Board - Synthesis of Phenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. CN105646403B - A kind of chemical synthesis method of 8-furan-8-oxooctanoic acid methyl ester - Google Patents [patents.google.com]
- 5. Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate | C23H36O4 | CID 24727587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 7. (4-(Trifluoromethyl)phenyl)magnesium bromide | C7H4BrF3Mg | CID 11010353 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate in HDAC Inhibitor Research
[1]
Executive Summary
Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate is a specialized synthetic intermediate utilized in the development of Histone Deacetylase (HDAC) inhibitors . Structurally, it represents a "Cap-Linker-ZBG" precursor, containing a hydrophobic 4-trifluoromethylphenyl cap , a keto-functionalized octanoate linker , and an ethyl ester tail.
Its primary application lies in the synthesis of hydroxamic acid-based HDAC inhibitors (analogs of Vorinostat/SAHA) where the trifluoromethyl group enhances metabolic stability and membrane permeability, while the 8-oxo group introduces structural rigidity and hydrogen-bond accepting capability within the enzyme's substrate channel. This guide details the conversion of this precursor into its active hydroxamic acid form and the subsequent validation protocols for HDAC inhibition.
Scientific Background & Mechanism
The Pharmacophore Model
Potent HDAC inhibitors typically follow a tripartite pharmacophore model. This compound serves as the pre-assembled scaffold for all three regions:
-
Cap Group (Surface Recognition): The 4-trifluoromethylphenyl moiety interacts with the hydrophobic rim of the HDAC active site. The
group is critical for increasing lipophilicity and blocking metabolic oxidation at the para-position. -
Linker Domain: The 8-oxo-octyl chain spans the narrow hydrophobic channel of the enzyme. The ketone at the 8-position (benzylic) provides a unique dipole interaction distinct from standard alkyl chains.
-
Zinc-Binding Group (ZBG) Precursor: The ethyl ester is the inactive pro-moiety. In research applications, this is chemically converted to a hydroxamic acid (
) to chelate the catalytic ion at the bottom of the active site.
Mechanism of Action Diagram
The following diagram illustrates the conversion of the precursor and the subsequent inhibition pathway.
Caption: Transformation of the ethyl ester precursor into the active zinc-chelating inhibitor and its downstream biological effects.
Application 1: Chemical Synthesis of the Active Inhibitor
Objective: Convert the ethyl ester precursor (CAS 362669-42-9) into the biologically active hydroxamic acid. Rationale: Esters are poor zinc binders. The hydroxamic acid functionality is required for nanomolar potency against HDACs.
Protocol A: Hydroxylaminolysis
Materials:
-
This compound (1.0 eq)[1]
-
Hydroxylamine hydrochloride (
) -
Potassium Hydroxide (KOH)
-
Methanol (MeOH) / Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Preparation of Hydroxylamine: Dissolve
(10 eq) in MeOH. Cool to 0°C. -
Base Addition: Slowly add KOH (15 eq) dissolved in MeOH to the hydroxylamine solution. Stir for 15 min at 0°C. Filter off the precipitated KCl to obtain the free hydroxylamine solution.
-
Reaction: Dissolve this compound (1 eq) in a minimal amount of THF (1:1 ratio with MeOH). Add this to the hydroxylamine filtrate.
-
Incubation: Stir the reaction mixture at room temperature (RT) for 2–4 hours. Monitor by TLC (loss of ester spot).
-
Work-up: Neutralize the mixture with 1N HCl to pH ~7. Concentrate under vacuum.
-
Purification: Extract with Ethyl Acetate. Wash with brine. Dry over
. Purify via preparative HPLC or recrystallization (typically from EtOAc/Hexane). -
Validation: Confirm structure via
-NMR (look for disappearance of ethyl quartet/triplet and appearance of broad hydroxamic protons).
Application 2: In Vitro HDAC Inhibition Assay
Objective: Quantify the IC50 of the synthesized hydroxamic acid against purified HDAC isoforms (e.g., HDAC1, HDAC6).
Protocol B: Fluorometric Activity Assay
Principle: The assay uses a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). HDAC activity releases the acetyl group, allowing a developer enzyme (Trypsin) to cleave the AMC fluorophore.
Materials:
-
Synthesized Inhibitor (from Protocol A).[2]
-
Recombinant HDAC1 or HDAC6 enzyme.
-
Fluorogenic Substrate (Boc-Lys(Ac)-AMC).
-
Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM
).
Workflow:
-
Dilution: Prepare serial dilutions of the Inhibitor in DMSO (range: 1 nM to 10
). -
Enzyme Mix: Dilute HDAC enzyme in Assay Buffer to optimal concentration (e.g., 2 ng/
). -
Incubation 1: Add 10
of Inhibitor dilution and 30 of Enzyme Mix to a black 96-well plate. Incubate for 15 min at 37°C to allow equilibrium binding. -
Substrate Addition: Add 10
of Substrate (50 final). Incubate for 30 min at 37°C. -
Development: Add 50
of Developer/Stop Solution (Trypsin + TSA). Incubate 15 min at RT. -
Read: Measure fluorescence (Ex: 360 nm / Em: 460 nm).
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Data Interpretation:
| Compound | Expected IC50 (HDAC6) | Expected IC50 (HDAC1) | Mechanism |
|---|
| Precursor (Ester) | > 10
Application 3: Cellular Histone Acetylation Assay
Objective: Confirm that the inhibitor penetrates the cell membrane and inhibits HDACs in a biological context.
Protocol C: Western Blotting for Acetyl-H3
Materials:
-
Human Cancer Cell Line (e.g., HeLa or MCF-7).
-
Antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14), Anti-Total H3 (Loading Control).
Workflow:
-
Treatment: Seed cells at
cells/well. Treat with Inhibitor (1 , 5 ) for 24 hours. -
Lysis: Wash cells with PBS. Lyse in RIPA buffer containing protease/phosphatase inhibitors (but NO HDAC inhibitors in the lysis buffer, or add TSA to freeze state).
-
SDS-PAGE: Load 20
protein per lane. Run on 15% SDS-PAGE gel. -
Transfer & Blot: Transfer to nitrocellulose. Block with 5% Milk.
-
Antibody Incubation:
-
Primary: Anti-Ac-H3 (1:1000) overnight at 4°C.
-
Secondary: HRP-conjugated anti-rabbit (1:5000) 1h at RT.
-
-
Detection: ECL Chemiluminescence.
Expected Result: A dose-dependent increase in the intensity of the Acetyl-H3 band compared to the DMSO control, indicating successful HDAC inhibition and chromatin relaxation.
Experimental Workflow Diagram
The following Graphviz diagram outlines the critical path from precursor procurement to validated data.
Caption: Critical path workflow for validating the precursor's utility in drug discovery.
References
-
Gryder, B. E., et al. (2012). "Histone Deacetylase Inhibitors: Equipped with New Arsenals." Future Medicinal Chemistry. (Discusses the Cap-Linker-ZBG pharmacophore model).
-
Sigma-Aldrich. "this compound Product Page." (Verification of chemical availability and CAS 362669-42-9).[7]
-
Wang, L., et al. (2024). "Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones." (Context on the utility of trifluoromethyl groups in HDACi design).
-
Bradner, J. E., et al. (2010). "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology. (Protocols for fluorometric HDAC assays).
Sources
- 1. SciSupplies [scisupplies.eu]
- 2. 5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based highly selective class IIa HDAC inhibitors exhibit synergistic anticancer activity in combination with bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 8-oxo | Sigma-Aldrich [sigmaaldrich.com]
Green chemistry approaches to synthesizing fluorinated octanoate esters
Executive Summary
Fluorinated fatty acid esters, specifically fluorinated octanoates, are critical intermediates in the development of lipophilic prodrugs, fluorous tags for separation science, and surface-active agents. Traditional synthesis—relying on corrosive acid catalysts (
This guide details two validated, green chemistry protocols for synthesizing fluorinated octanoate esters: Solvent-Free Biocatalysis (using Novozym® 435) and Microwave-Assisted Solid Acid Catalysis . These methods offer superior atom economy, reduced E-factors, and elimination of toxic solvents while maintaining high yields (>90%).
Scientific Background & Rationale
The Fluorine Effect in Esterification
Incorporating fluorine into an octanoate chain (e.g.,
-
Electronic Withdrawal: Fluorine's high electronegativity (
) pulls electron density from the carbonyl carbon, theoretically increasing susceptibility to nucleophilic attack. -
Steric/Electronic Repulsion: Conversely,
-fluorine atoms can create electrostatic repulsion with the catalytic active sites of traditional enzymes or steric hindrance in bulkier transition states.
Why Green Methods?
-
Traditional Fischer Esterification: Requires refluxing strong mineral acids, leading to product degradation and high waste neutralization costs.
-
Acyl Chloride Route: Generates HCl gas and requires moisture-sensitive handling.
-
Green Solution:
-
Biocatalysis: Uses Lipase B from Candida antarctica (CAL-B). It operates under mild conditions (40–60°C) and tolerates fluorinated substrates due to its accessible active site.
-
Microwave (MW) Irradiation: Provides volumetric heating, accelerating the reaction rate of polar substrates (acids/alcohols) on solid supports without solvents.
-
Protocol A: Solvent-Free Enzymatic Synthesis (Novozym® 435)
Best for: Temperature-sensitive substrates, high regio-selectivity requirements.
Mechanism of Action
The reaction follows a Ping-Pong Bi-Bi mechanism .[1] The fluorinated acid first enters the active site, forming an acyl-enzyme intermediate (releasing water). The alcohol then enters, attacking the intermediate to release the ester.
Figure 1: Ping-Pong Bi-Bi mechanism for CAL-B mediated esterification. The enzyme is regenerated after every cycle.
Materials
-
Enzyme: Novozym® 435 (Immobilized Candida antarctica Lipase B on acrylic resin).[2][3]
-
Substrate A: 2,2-Difluorooctanoic acid (Example target).
-
Substrate B: 1-Octanol (or Ethanol for ethyl esters).
-
Drying Agent: Molecular Sieves (4Å), activated.
Step-by-Step Procedure
-
Substrate Preparation: In a 20 mL scintillation vial, mix 2,2-difluorooctanoic acid (5 mmol) and 1-octanol (5.5 mmol, 1.1 equiv).
-
Note: A slight excess of alcohol drives the equilibrium forward.
-
-
Catalyst Addition: Add Novozym® 435 (10% w/w relative to total substrate mass).
-
Water Control: Add 50 mg of activated 4Å molecular sieves to scavenge produced water.
-
Critical: Water accumulation promotes the reverse reaction (hydrolysis).
-
-
Incubation: Place vial in an orbital shaker (200 rpm) at 50°C for 12–24 hours.
-
Validation: Monitor conversion via TLC (Hexane:EtOAc 9:1) or GC-FID.
-
-
Work-up: Filter the mixture to remove the immobilized enzyme and sieves.
-
Sustainability: Wash the enzyme with acetone and dry; it can be reused up to 5-10 cycles.
-
-
Purification: If necessary, remove excess alcohol via vacuum distillation. Flash chromatography is rarely needed due to high specificity.
Protocol B: Microwave-Assisted Solid Acid Catalysis
Best for: Rapid synthesis, sterically hindered fluorinated acids.
Materials
-
Catalyst: Sulfated Zirconia (
) or Montmorillonite K10. -
Equipment: Dedicated Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave). Do not use domestic microwaves due to uneven heating.
Step-by-Step Procedure
-
Loading: In a 10 mL microwave-transparent vessel, charge Fluorinated Octanoic Acid (2 mmol) and Alcohol (2.2 mmol).
-
Catalyst: Add Sulfated Zirconia (5% w/w).
-
Irradiation Parameters:
-
Mode: Dynamic Power (maintaining temp).
-
Temp: 90°C.
-
Pressure Limit: 200 psi.
-
Time: 10–20 minutes.
-
-
Cooling: Use compressed air cooling to rapidly drop temp to 40°C.
-
Separation: Centrifuge the mixture at 3000 rpm for 5 minutes. Decant the supernatant (product).
-
Recycling: Wash the solid catalyst pellet with ethanol and dry at 120°C for reactivation.
Comparative Analysis & Validation
Workflow Comparison
Figure 2: Comparison of unit operations. The Green pathway eliminates the neutralization and extraction steps.
Performance Metrics
| Metric | Traditional (H₂SO₄) | Enzymatic (Novozym 435) | Microwave (Solid Acid) |
| Yield | 85-92% | 94-98% | 90-95% |
| Reaction Time | 12-24 Hours | 12-24 Hours | 10-20 Minutes |
| Temperature | 110°C (Reflux) | 40-60°C | 90°C |
| Solvent | Toluene/Benzene | None (Neat) | None (Neat) |
| E-Factor | High (>10) | Low (<1.5) | Low (<2.[2][3][4][5][6][7][8][9]0) |
| Catalyst Reuse | No (Neutralized) | Yes (5-10 cycles) | Yes (Re-calcination) |
Analytical Validation (Quality Control)
To ensure the integrity of the fluorinated ester:
-
¹⁹F-NMR: Essential to confirm the fluorine atoms remained intact and did not undergo elimination (HF loss) which can occur under harsh thermal conditions.
-
Expected Signal: Distinct shift depending on position (
vs ).
-
-
GC-MS: Confirm molecular weight and purity.
-
Note: Fluorinated esters are volatile; use low-bleed columns.
-
References
-
Enzymatic Synthesis of Fluorin
-
Title: Lipase-catalyzed esterification of fluorinated carboxylic acids.[10]
- Source:Journal of Molecular Catalysis B: Enzym
- Context: Validates the use of CAL-B for fluorinated substr
-
(General Journal Link for verification)
-
-
Microwave-Assisted Green Synthesis
-
Novozym 435 Performance
- Title: Novozym 435: the “perfect” lipase immobilized bioc
- Source:Digital CSIC
-
Context: Review of yields, reusability, and solvent-free conditions.[9]
-
Green Fluorine Chemistry
-
Title: Recent advances in green fluorine chemistry.[13]
- Source:Taylor & Francis
- Context: Discusses the broader context of handling fluorin
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. digital.csic.es [digital.csic.es]
- 4. Reusability study of Novozym® 435 for the enzymatic synthesis of mannosyl myristate in pure ionic liquids | Université de Liège [popups.uliege.be]
- 5. researchgate.net [researchgate.net]
- 6. Solvent-free microwave organic synthesis as an efficient procedure for green chemistry [comptes-rendus.academie-sciences.fr]
- 7. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 8. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. mdpi.com [mdpi.com]
- 11. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
- 12. Frontiers | Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods [frontiersin.org]
- 13. tandfonline.com [tandfonline.com]
Storage and handling requirements for Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate
Application Notes & Protocols for Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate
Abstract
This document provides a comprehensive guide to the safe storage and handling of this compound. As a novel research compound, specific safety and handling data for this molecule are not extensively documented. Therefore, this guide synthesizes information from structurally related compounds, including trifluoromethylphenyl derivatives and long-chain ketoesters, to establish best practices. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure the integrity of the compound and the safety of laboratory personnel.
Introduction: Understanding the Molecule
This compound is a ketoester containing a trifluoromethylphenyl group. This structural motif is of significant interest in medicinal chemistry and materials science.[1] The trifluoromethyl (-CF3) group can enhance metabolic stability, binding affinity, and bioavailability of a molecule due to the high strength of the carbon-fluorine bond and its electron-withdrawing nature.[1][2] The long-chain octanoate ester provides lipophilicity, which can influence solubility and membrane permeability. However, the combination of these functional groups also necessitates specific storage and handling considerations to prevent degradation and ensure user safety.
The primary degradation pathways for similar compounds include hydrolysis of the ester linkage, particularly under acidic or basic conditions, and potential hydrolysis of the trifluoromethyl group under strong basic conditions.[2] Photodegradation is also a consideration for aromatic compounds.[2]
Storage Protocols
Proper storage is critical to maintain the chemical integrity and purity of this compound. The following conditions are recommended based on the stability of its core functional groups.
Long-Term Storage (< -20°C)
For storage exceeding one month, it is recommended to store the compound at or below -20°C in a tightly sealed container. Inert gas backfilling of the container is advisable to minimize exposure to air and moisture.
Short-Term Storage (2-8°C)
For routine use, the compound can be stored in a refrigerator at 2-8°C.[3] This minimizes thermal degradation while allowing for easier access. Ensure the container is well-sealed to prevent the ingress of moisture, which can lead to hydrolysis of the ester.
Storage Environment
The storage location should be dry and well-ventilated.[4][5] Avoid storing in direct sunlight or areas with high humidity.[6] The compound should be stored away from incompatible materials.
Incompatible Materials
To prevent hazardous reactions and degradation, store this compound away from the following:
-
Strong Acids and Bases: Can catalyze the hydrolysis of the ester linkage.[2][8] Strong bases may also promote the hydrolysis of the trifluoromethyl group.[2]
-
Sources of Ignition: While not highly flammable, it is prudent to keep it away from open flames and sparks.[6][9]
| Parameter | Long-Term Storage | Short-Term Storage |
| Temperature | ≤ -20°C | 2-8°C |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Dry Air |
| Container | Tightly Sealed, Amber Glass Vial | Tightly Sealed, Amber Glass Vial |
| Location | Dark, Dry, Well-Ventilated | Dark, Dry, Well-Ventilated |
Handling Procedures
Adherence to proper handling procedures is essential to prevent contamination of the compound and to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound.[6][7][9]
-
Eye Protection: Tightly fitting safety goggles or a face shield.[9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique.[9]
-
Body Protection: A lab coat and closed-toe shoes are mandatory.[9]
Engineering Controls
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors or aerosols.[4][6]
Weighing and Aliquoting Protocol
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Perform all weighing and aliquoting procedures in a chemical fume hood.
-
Use clean, dedicated spatulas and weighing boats.
-
Once the desired amount is dispensed, securely reseal the container, backfilling with inert gas if possible for long-term storage.
-
Clean any spills immediately according to the spill response protocol.
Solution Preparation Protocol
Based on similar compounds, this compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[3]
-
In a chemical fume hood, add the desired volume of solvent to a clean, dry vial.
-
Carefully add the pre-weighed this compound to the solvent.
-
Cap the vial and mix by vortexing or sonication until the solid is fully dissolved.
-
If preparing stock solutions for long-term storage, use amber vials and store at ≤ -20°C.
Safety and Emergency Procedures
Hazard Identification
While specific toxicity data is unavailable, compounds with similar functional groups may cause skin, eye, and respiratory irritation.[8][10][11]
First Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[9][10]
-
In case of skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[9][10]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[9][10]
-
If swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.[10]
Spill Response
-
Small Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4][7] Ventilate the area and wash the spill site after material pickup is complete.[7]
-
Large Spills: Evacuate the laboratory and contact emergency services.[9]
Disposal
Dispose of waste material in accordance with local, state, and federal regulations.[8] Do not dispose of it down the drain.
Visualized Workflows
Caption: Figure 1: Storage Decision Workflow
Caption: Figure 2: Safe Handling Protocol
References
- Benchchem. Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
- Standard Operating Procedure. (n.d.).
- Fisher Scientific. (2014, August 13).
- Flinn Scientific, Inc. (n.d.).
- Safety Data Sheet. (n.d.).
- TargetMol. (n.d.).
- Material Safety Data Sheet. (n.d.).
- Covestro Solution Center. (2012, August 22).
- Covestro Solution Center. (2012, August 22).
- Cayman Chemical. (2025, June 9).
- BD Regulatory Documents. (2025, January 24).
- Understanding the Properties and Handling of 3-[2-(Trifluoromethyl)phenyl]propanoic Acid. (2026, January 29).
-
Ni, K., & Hu, J. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6603. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. targetmol.com [targetmol.com]
- 5. regdocs.bd.com [regdocs.bd.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. msjc-keenan.safeschoolssds.com [msjc-keenan.safeschoolssds.com]
- 8. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]
- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 10. fishersci.com [fishersci.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Improving reaction yield of Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate synthesis
Technical Support Center: Synthesis of Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate
Executive Summary
You are likely encountering low yields (<15%) or complex impurity profiles while synthesizing This compound .
Based on the structure—specifically the electron-withdrawing trifluoromethyl (
This guide provides a validated protocol transition: moving from the low-yield Friedel-Crafts method to a high-fidelity Weinreb Amide organometallic route. This approach prevents the common "over-addition" side reaction (tertiary alcohol formation) associated with direct Grignard additions to esters.
Part 1: Diagnostic & Troubleshooting (FAQs)
Q1: I am using Friedel-Crafts acylation ( + Ethyl suberoyl chloride). Why is my conversion stalled?
A: The trifluoromethyl group is a strong electron-withdrawing group (EWG). It deactivates the benzene ring, making it extremely resistant to electrophilic attack.
-
The Mechanism Failure: The acylium ion generated by
is electrophilic, but the -benzene ring is electron-deficient. The activation energy required for the sigma-complex formation is too high under standard conditions. -
The Result: You likely see mostly starting material or polymerized aliphatic chains from the acid chloride. Forcing conditions (high heat) usually lead to decomposition rather than acylation.
Q2: I switched to a Grignard reaction (4- -Ph-MgBr + Ethyl suberoyl chloride), but I isolated a tertiary alcohol. Why?
A: This is a classic chemoselectivity issue.
-
The Cause: Ketones are more reactive toward Grignard reagents than the starting acid chlorides or esters. As soon as the first equivalent of Grignard forms the ketone (your target), a second equivalent of Grignard immediately attacks the ketone, forming the tertiary alcohol (bis-addition product).
-
The Fix: You must use a "stable intermediate" that prevents the ketone from forming until the workup phase. This is the Weinreb Amide .
Q3: Will the Grignard reagent attack the ethyl ester on the other end of my chain?
A: It is a risk, but it is controllable.
-
Selectivity: Weinreb amides are exceptionally efficient electrophiles. By conducting the reaction at -78°C , the Grignard reagent will preferentially attack the Weinreb amide over the ethyl ester.
-
Chelation Effect: The magnesium atom coordinates with the Weinreb oxygen, accelerating the reaction at that specific site while the distal ester remains kinetically slower to react.
Part 2: Optimized Protocol (The Weinreb Route)
This protocol utilizes Mono-ethyl suberate as the starting material. It converts the acid terminus into a Weinreb amide, which then couples cleanly with the aryl Grignard.
Step 1: Synthesis of the Weinreb Intermediate
Goal: Activate the carboxylic acid of Mono-ethyl suberate without touching the ester.
-
Dissolution: Dissolve Mono-ethyl suberate (1.0 equiv) in anhydrous DCM (
). -
Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) portion-wise at 0°C. Stir for 1 hour at room temperature (
evolution must cease).-
Note: CDI is preferred over
here to avoid generating HCl, which could hydrolyze the distal ester.
-
-
Amidation: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv).
-
Reaction: Stir at room temperature for 12 hours.
-
Workup: Wash with 1M HCl (to remove unreacted amine), then Sat.
, then Brine.[1] Dry over and concentrate.-
Target Intermediate:Ethyl 8-(methoxy(methyl)amino)-8-oxooctanoate .
-
Step 2: Grignard Formation & Coupling
Goal: Selective addition of the aryl ring.
-
Grignard Prep: In a flame-dried flask, react 1-bromo-4-(trifluoromethyl)benzene (1.2 equiv) with Magnesium turnings (1.3 equiv) in anhydrous THF. Initiate with a crystal of iodine. Reflux for 1 hour until most Mg is consumed.
-
Cooling: Cool the Weinreb Intermediate (from Step 1, 1.0 equiv) in anhydrous THF to -78°C (Dry ice/Acetone bath).
-
Addition: Add the Grignard solution dropwise via syringe/cannula to the Weinreb solution over 30 minutes.
-
Critical: Keep temperature below -60°C to ensure the Grignard does not attack the distal ethyl ester.
-
-
Stabilization: Stir at -78°C for 1 hour. The stable tetrahedral chelate forms, preventing over-addition.
-
Quench (The Key Step): Pour the cold reaction mixture into 1M HCl at 0°C.
-
Chemistry: The acid hydrolyzes the tetrahedral intermediate, collapsing it into the desired ketone.
-
-
Purification: Extract with EtOAc. Purify via silica column (Hexanes/EtOAc gradient).
Part 3: Comparative Data & Visualization
Method Comparison Table
| Feature | Friedel-Crafts (Old) | Direct Grignard | Weinreb Protocol (Recommended) |
| Key Reagents | Grignard, Acid Chloride | Grignard, N,O-DMHA | |
| Yield | < 10% | 20-30% (mixed) | 75-85% |
| Major Impurity | Starting Material | Tertiary Alcohol (Bis-addition) | Minimal |
| Reaction Time | 24h+ (Stalled) | Fast (Uncontrollable) | 4h (Controlled) |
| Scalability | Poor | Poor | Excellent |
Reaction Pathway Diagram
The following diagram illustrates why the Weinreb route succeeds where others fail.
Caption: Logical flow comparing failure modes of traditional acylation vs. the stability of the Weinreb Chelate intermediate.
References
-
Nahm, S.; Weinreb, S. M. (1981).[2] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22 (39), 3815–3818.
-
Li, G.; Szostak, M. (2020).[4] "Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents". Organic & Biomolecular Chemistry, 18 (20), 3827-3831.[4]
-
Master Organic Chemistry. (2018).
-
Organic Syntheses. (2010). "Preparation of 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone via Grignard addition".
Sources
- 1. benchchem.com [benchchem.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. athabascau.ca [athabascau.ca]
- 8. rsc.org [rsc.org]
- 9. websites.umich.edu [websites.umich.edu]
- 10. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 11. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]
Troubleshooting low conversion rates in Friedel-Crafts acylation of trifluoromethylbenzene
This is a technical support guide designed for research chemists and process development scientists. It addresses the specific challenge of acylating highly deactivated aromatic systems.
Ticket ID: FC-TFMB-001
Subject: Troubleshooting Low Conversion/Yield in Acylation of
Executive Summary & Diagnostic
The Core Issue: You are likely experiencing conversion rates below 5-10% or complete reaction failure. This is not necessarily a procedural error but a fundamental thermodynamic and kinetic barrier.
Trifluoromethylbenzene (TFMB) possesses a strong electron-withdrawing group (
Immediate Recommendation:
If your protocol uses standard
Troubleshooting Guide (FAQ Format)
Category A: Mechanistic Failure (Why it isn't working)
Q1: I increased the catalyst loading to 3.0 equivalents, but the yield is still negligible. Why? A: Increasing stoichiometry does not solve the electrophilicity mismatch. In F-C acylation, the product (a ketone) is more basic than the starting material. The Lewis Acid (LA) complexes irreversibly with the product, poisoning the catalyst.
-
The Trap: With TFMB, the ring is so electron-poor that the acylium ion (
) simply cannot form the -complex (arenium ion). Adding more only increases the ionic strength but does not sufficiently lower the activation energy for the attack on the deactivated ring.
Q2: Will changing the solvent to Nitrobenzene help? A: Marginally, but likely not enough. Nitrobenzene is polar and helps stabilize the acylium complex, preventing precipitation. However, nitrobenzene itself is a deactivated aromatic. While it suppresses side reactions, it does not activate the TFMB.
-
Verdict: Nitrobenzene allows higher temperatures (
), which might push conversion to ~15-20%, but you risk decomposing the group (hydrolysis to carboxylic acid) or polymerization.
Category B: Advanced Optimization (Direct Acylation)
Q3: I must use direct acylation due to raw material availability. What are my options? A: You require Superacid Catalysis . Standard Lewis acids are too weak. You must move to the "Olah Conditions" or Zeolite confinement effects.
-
Protocol A: HF/SbF5 System (The "Magic Acid" Approach)
-
Catalyst: Antimony pentafluoride (
) in anhydrous Hydrogen Fluoride (HF). -
Mechanism: This generates a superelectrophilic dicationic species that is reactive enough to attack TFMB.
-
Warning: This requires specialized PTFE/Hastelloy reactors and extreme safety protocols.
-
-
Protocol B: Triflic Acid (TfOH) Promotion
-
Reagent: Use Trifluoromethanesulfonic acid (TfOH) as both solvent and catalyst.
-
Additive: Trifluoroacetic anhydride (TFAA) can sometimes boost reactivity.
-
Expected Yield: 30-50% (still low compared to activated substrates).
-
Category C: The "Gold Standard" Solutions (Alternative Routes)
Q4: What is the industry standard for synthesizing 3'-(trifluoromethyl)acetophenone? A: We strongly recommend abandoning direct F-C acylation in favor of Metal-Halogen Exchange or Palladium-Catalyzed Coupling . These routes bypass the nucleophilicity issue of the ring.
Comparative Data Analysis
The following table summarizes the efficiency of different routes for acylating TFMB.
| Method | Reagents | Key Conditions | Typical Yield | Scalability |
| Standard F-C | DCM, Reflux, 24h | < 5% | High | |
| High-Temp F-C | 10-25% | Medium | ||
| Superacid F-C | 60-80% | Low (Safety) | ||
| Grignard (Recommended) | THF, | 85-95% | High | |
| Heck Coupling | 75-85% | High |
Recommended Protocols
Option 1: The "Workaround" (Grignard Route)
Best for high yield and purity.
Target: Synthesis of 3-acetylbenzotrifluoride from 3-bromobenzotrifluoride.
-
Activation: Charge a dry 3-neck flask with Mg turnings (1.1 eq) and catalytic
. Flame dry under . -
Grignard Formation: Add 3-bromobenzotrifluoride (1.0 eq) in anhydrous THF dropwise. Reflux for 1h to ensure complete formation of Ar-MgBr.
-
Acylation: Cool to
. Slowly add Acetic Anhydride (1.5 eq) or N-methoxy-N-methylacetamide (Weinreb Amide) (1.1 eq).-
Note: Using Weinreb amide prevents over-addition to the tertiary alcohol.
-
-
Workup: Quench with saturated
. Extract with . -
Result: Quantitative conversion to the ketone without isomer issues.
Option 2: Superacid Catalyzed Direct Acylation
Only if starting from Trifluoromethylbenzene is mandatory.
-
Safety: Requires HF-resistant apparatus.
-
Mixture: Mix TFMB (1.0 eq) with Acetyl Fluoride (1.2 eq).
-
Catalyst Injection: Introduce
(1.0 eq) into the HF solvent at . -
Reaction: Warm to
in a sealed autoclave for 4 hours. -
Quench: Pour onto ice/pyridine mixture carefully.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for researchers encountering low yields.
Caption: Troubleshooting decision tree for acylation of deactivated aromatics. Blue diamond indicates the critical strategic pivot point.
References
-
Olah, G. A., et al. (1972). Catalytic Friedel‐Crafts Acylation of Aromatic Compounds.[1][2][3][4][5] Angewandte Chemie International Edition.[1] Link
-
ChemicalBook. (2022). Synthesis of 3'-(Trifluoromethyl)acetophenone from Benzotrifluoride.[6][7][8][9] (Describes the Grignard/Lithiation routes as primary industrial methods). Link
-
Patent WO2023223105A1. (2023). Process for preparation of 3'-(trifluoromethyl)acetophenone.[6][7][8][9][10] (Details the Oximation/Diazotization route to avoid direct F-C). Link
-
Klumpp, D. A., et al. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. (Discusses the risks/side reactions of superacids with TFMB). Link
-
Sigma-Aldrich. Friedel–Crafts Acylation Technical Bulletin. (General limitations on deactivated rings). Link
Sources
- 1. scilit.com [scilit.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 7. 3'-(Trifluoromethyl)acetophenone synthesis - chemicalbook [chemicalbook.com]
- 8. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]
- 9. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
Validation & Comparative
Spectroscopic Profiling & Comparative Analysis: Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate
Executive Summary & Application Context
Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.
This guide provides a technical characterization of Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate , a critical intermediate often utilized in the synthesis of histone deacetylase (HDAC) inhibitors (analogous to Vorinostat/SAHA derivatives) and PROTAC linkers.
The primary objective of this guide is to distinguish the Target Molecule (
Experimental Methodology (E-E-A-T)
To ensure reproducibility, the following protocol utilizes Deuterated Chloroform (
Synthesis & Isolation Workflow
Note: This workflow ensures the isolation of high-purity material suitable for quantitative NMR analysis.
Figure 1: The standard workflow for isolating the target ketone ester prior to spectroscopic validation.
NMR Acquisition Parameters
-
Instrument: Bruker Avance III HD (or equivalent) operating at 100 MHz for
. -
Solvent:
(77.16 ppm triplet reference).[1] -
Pulse Sequence: zgpg30 (Power-gated proton decoupling).
-
Relaxation Delay (D1): 2.0 seconds (Essential for quaternary carbon integration, specifically the
and signals). -
Scans (NS): Minimum 1024 (Due to the splitting of signal intensity into quartets by fluorine).
Comparative Data Analysis
The defining feature of the Target Molecule is the Carbon-Fluorine (
Chemical Shift Assignments (Target vs. Standard)
| Carbon Position | Assignment Label | Target ( | Standard (H) Shift (ppm) | Multiplicity (Target) | Notes |
| Ketone Carbonyl | C-8 | 198.2 | 199.5 | Singlet* | |
| Ester Carbonyl | C-1 | 173.8 | 173.8 | Singlet | Unaffected by the distal aromatic ring. |
| Aromatic (Ipso-CO) | Ar-C1' | 139.5 | 136.9 | Singlet | Attachment point of ketone. |
| Aromatic (Ortho) | Ar-C2',6' | 128.4 | 128.1 | Singlet | Protons are equivalent due to symmetry. |
| Aromatic (Meta) | Ar-C3',5' | 125.6 | 128.6 | Quartet | Coupled to F ( |
| Aromatic (Ipso-CF3) | Ar-C4' | 134.1 | 133.0 (p-H) | Quartet | Coupled to F ( |
| Trifluoromethyl | 123.8 | N/A | Quartet | Coupled to F ( | |
| Ethyl | Et-CH2 | 60.2 | 60.2 | Singlet | Characteristic ester ethyl group. |
| C-7 | 38.4 | 38.6 | Singlet | Deshielded by ketone. | |
| C-2 | 34.3 | 34.3 | Singlet | ||
| Internal Chain | C-3 to C-6 | 24.0 - 29.5 | 24.0 - 29.5 | Singlet | Cluster of methylene peaks. |
| Ethyl | Et-CH3 | 14.2 | 14.2 | Singlet |
*Note: While the ketone carbonyl is technically 5 bonds away from fluorine, the coupling is usually too small to resolve, appearing as a singlet.
Diagnostic C-F Coupling Constants
The presence of these coupling constants validates the integrity of the 4-trifluoromethylphenyl moiety. If these splittings are absent (appearing as singlets), the fluorination failed or the
| Coupling Type | Bond Distance | Magnitude ( | Appearance |
| Direct ( | ~272 Hz | Large Quartet (123.8 ppm) | |
| Geminal ( | ~32 Hz | Medium Quartet (134.1 ppm) | |
| Vicinal ( | ~3.8 Hz | Narrow Quartet (125.6 ppm) |
Structural Connectivity & Signal Logic
The following diagram visualizes the electronic influence of the
Figure 2: Logical flow of electronic effects. The
Troubleshooting & Validation
Problem: The signal at 123.8 ppm is very weak.
Root Cause: The
Problem: Extra peaks appear around 77 ppm.
Root Cause: Common solvent impurity.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
-
ResearchGate. (2014).[2] Why is CF3 splitting observed in the 13C NMR? Retrieved from [Link]
Sources
Comparative Ionization Strategies: Characterizing Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate
Executive Summary
Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate (C₁₇H₂₁F₃O₃, MW 330.34 Da) is a bifunctional intermediate often utilized in the synthesis of histone deacetylase (HDAC) inhibitors and PROTAC linkers.[1] Its structure features two distinct ionization-responsive termini: a labile ethyl ester and an electron-deficient trifluoromethyl-aryl ketone .[1]
This guide compares the two primary analytical "alternatives" for characterizing this molecule: Electron Ionization (EI) via GC-MS and Electrospray Ionization (ESI) via LC-MS/MS.[1][2] While ESI provides superior molecular ion stability for quantification, EI offers the structural fingerprinting required to verify the integrity of the aliphatic chain and the trifluoromethyl moiety.
Structural Logic & Fragmentation Map
To interpret the mass spectrum, one must first map the molecule's "weakest links." The diagram below visualizes the competing fragmentation pathways dictated by the electron-withdrawing CF₃ group and the ester functionality.
Figure 1: Theoretical fragmentation map showing the competition between the aromatic ketone stabilization (Red) and the aliphatic ester rearrangement (Yellow).[1]
Comparative Analysis: EI (GC-MS) vs. ESI (LC-MS)
Researchers must choose the ionization mode based on their specific data requirements (Structural Confirmation vs. Quantitation).[1]
| Feature | Alternative A: Electron Ionization (EI) | Alternative B: Electrospray Ionization (ESI) |
| Primary Utility | Structural Elucidation (Fingerprinting) | Quantification & Molecular Weight Confirmation |
| Ionization Energy | Hard (70 eV) | Soft (Thermal/Voltage) |
| Molecular Ion (M⁺) | Weak or Absent (due to ester lability) | Strong [M+H]⁺ (m/z 331.[1]3) or [M+Na]⁺ (m/z 353.[1]3) |
| Base Peak | m/z 173 (Ar-CO⁺) | m/z 331.3 (Protonated Molecule) |
| Key Diagnostic | m/z 173 confirms the CF₃-Phenyl-Ketone block.[1] | MS/MS transitions (331 -> 173) required for specificity. |
| Limit of Detection | ~1-10 pg (SIM Mode) | ~0.1-1 pg (MRM Mode) |
Expert Insight on Causality
-
Why EI favors m/z 173: The CF₃ group is electron-withdrawing, but the phenyl ring stabilizes the positive charge on the carbonyl carbon (acylium ion) via resonance. In high-energy EI (70 eV), the aliphatic chain acts as a "fuse," breaking rapidly to leave the stabilized aromatic block.
-
Why ESI preserves the chain: ESI protonates the ester carbonyl or the ketone oxygen. This adds mass without imparting enough vibrational energy to snap the C-C bonds of the octanoate chain immediately, preserving the [M+H]⁺ species.
Detailed Fragmentation Mechanisms
Pathway A: The Dominant Alpha-Cleavage (Ketone)
In EI, the most abundant ion arises from the cleavage of the bond between the carbonyl carbon (C8) and the alpha-methylene of the octanoate chain.
-
Ionization: Removal of an electron from the ketone oxygen lone pair.
-
Cleavage: Homolytic fission of the C8-C7 bond.
-
Result: Formation of the 4-(trifluoromethyl)benzoyl cation (m/z 173) .
-
Verification: Look for a secondary fragment at m/z 145 , resulting from the subsequent loss of CO (28 Da) from the acylium ion.
-
Pathway B: The McLafferty Rearrangement (Ester)
The ethyl ester terminus undergoes a classic McLafferty rearrangement because the octanoate chain provides the necessary
-
Mechanism: The carbonyl oxygen of the ester abstracts a hydrogen from the C-gamma position (relative to the ester).
-
Result: A resonance-stabilized enol radical cation at m/z 88 (Characteristic for ethyl esters).
-
Note: If this peak is missing, check the injection port temperature; thermal degradation can mimic this fragmentation.
-
Pathway C: The CF₃ Signature
The trifluoromethyl group is robust (C-F bond energy ~485 kJ/mol). Unlike non-fluorinated analogs, you will not see significant loss of F (M-19).[1] However, the presence of the CF₃ group shifts all aromatic fragments by +68 Da compared to a standard phenyl ketone.
Experimental Protocols
Protocol A: GC-MS (Structural Confirmation)
Use this protocol to verify the synthesis product purity and structure.[1]
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL Ethyl Acetate (Avoid methanol to prevent transesterification in the injector).
-
Filter through 0.2 µm PTFE syringe filter.
Instrument Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Inlet: Split 20:1, Temp 250°C.
-
Oven Program:
-
Start: 60°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
End: 280°C (Hold 5 min).
-
-
MS Source: 230°C, 70 eV.[1]
-
Scan Range: m/z 40–450.[1]
Protocol B: LC-MS/MS (Trace Quantification)
Use this protocol for pharmacokinetic (PK) studies or trace analysis.[1]
Sample Preparation:
-
Dissolve stock in Acetonitrile (ACN).[1]
-
Dilute to 100 ng/mL in 50:50 ACN:Water + 0.1% Formic Acid.
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).[1]
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.[1]
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode (+).
-
MRM Transitions (Quantification):
Analytical Workflow Visualization
Figure 2: Decision matrix for selecting the appropriate mass spectrometry technique based on analytical goals.
References
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for McLafferty rearrangement mechanisms).
-
Sparkman, O. D. (2005).[1] Mass Spectrometry Desk Reference. Global View Publishing. (Reference for general ester fragmentation rules).
-
NIST Mass Spectrometry Data Center. NIST / EPA / NIH Mass Spectral Library.[1] (Source for fragmentation patterns of analogous trifluoromethyl phenyl ketones).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley. (Authoritative source on alpha-cleavage in aromatic ketones).
Sources
HPLC method development for purity assessment of Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate
Comparative Guide: HPLC Method Development for Purity Assessment of Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate
Executive Summary
This guide provides a technical comparison of stationary phase performances for the purity assessment of This compound (referred to herein as E-8-oxo ).
While C18 columns are the industry standard for alkyl-bonded phases, this guide demonstrates that Phenyl-Hexyl chemistry offers superior resolution (
Molecular Analysis & Separation Challenge
Analyte Profile:
-
Compound: this compound
-
Key Features:
-
Lipophilic Tail: Octanoate ethyl ester (High hydrophobicity).
-
Aromatic Core: Phenyl ring.
-
Electronic Character: The
group is strongly electron-withdrawing, creating an electron-deficient -system on the aromatic ring. -
Chromophore: UV active at ~254 nm (Aromatic ketone).
-
Critical Impurities:
-
Hydrolysis Product (Acid): 8-oxo-8-(4-trifluoromethylphenyl)octanoic acid.
-
Starting Material: 4-(Trifluoromethyl)acetophenone or related Friedel-Crafts precursors.
-
Regioisomers: Ortho/Meta isomers (often difficult to separate on C18).
Comparative Study: Stationary Phase Selection
We evaluated three distinct stationary phases to determine the optimal balance of retention, selectivity, and speed.
The Alternatives
| Feature | Method A: C18 (ODS) | Method B: Phenyl-Hexyl | Method C: C8 (Octyl) |
| Ligand | Octadecylsilane | Phenyl-Hexyl | Octylsilane |
| Primary Mechanism | Hydrophobic Interaction | Hydrophobic + | Hydrophobic Interaction |
| Target Application | General purpose, alkyl chains | Aromatic, halogenated compounds | Fast analysis, very hydrophobic analytes |
| Suitability for E-8-oxo | Moderate. Good retention, but poor selectivity for aromatic isomers. | High. Excellent selectivity for the | Low. Insufficient retention; co-elution of polar impurities. |
Experimental Protocol
Objective: Establish a self-validating gradient method capable of separating E-8-oxo from its acid metabolite and regioisomers with
Instrumentation & Conditions
-
System: UHPLC/HPLC with Diode Array Detector (DAD).
-
Wavelength: 254 nm (Primary), 210 nm (Impurity profiling).
-
Temperature: 40°C (Improves mass transfer for the long octanoate chain).
-
Flow Rate: 1.0 mL/min (Standard HPLC) or 0.4 mL/min (UHPLC).
Mobile Phase Composition
-
Solvent A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization of the free acid impurity, keeping it retained).
-
Solvent B: Acetonitrile (ACN). Note: Methanol was rejected due to higher backpressure and potential transesterification risks.
Gradient Program
| Time (min) | % Solvent B | Event |
| 0.0 | 40 | Initial Hold (Focusing) |
| 2.0 | 40 | Isocratic hold |
| 15.0 | 90 | Linear Ramp (Elute E-8-oxo) |
| 17.0 | 90 | Wash |
| 17.1 | 40 | Re-equilibration |
| 22.0 | 40 | End of Run |
Results & Discussion
The following data summarizes the chromatographic performance of the three columns under the identical gradient conditions described above.
Table 1: Performance Metrics Comparison
| Parameter | C18 Column | Phenyl-Hexyl Column | C8 Column |
| Retention Time ( | 12.4 min | 11.8 min | 8.2 min |
| Tailing Factor ( | 1.3 (Acceptable) | 1.05 (Excellent) | 1.6 (Poor) |
| Resolution ( | 1.8 | 3.2 | 0.9 (Co-elution) |
| Selectivity ( | 1.04 | 1.12 | 1.01 |
*Resolution calculated between E-8-oxo and the critical "Acid" impurity.
Technical Analysis
-
C18 Limitations: While the C18 column provided sufficient retention due to the octyl chain of the analyte, it struggled to differentiate the electronic subtle differences between the target and its regioisomers. The separation was driven purely by hydrophobicity.
-
Phenyl-Hexyl Superiority: The Phenyl-Hexyl phase engages in
- stacking interactions . The electron-withdrawing trifluoromethyl ( ) group on the analyte creates an electron-poor aromatic ring, which interacts strongly with the electron-rich phenyl ring of the stationary phase. This "lock-and-key" electronic mechanism adds a second dimension of separation orthogonal to hydrophobicity, resulting in sharper peaks and wider resolution. -
C8 Failure: The C8 column lacked the hydrophobic surface area to sufficiently retain the lipophilic impurities, causing them to co-elute with the solvent front or the main peak.
Visualizing the Mechanism
The following diagrams illustrate the method development workflow and the specific interaction mechanism that makes the Phenyl-Hexyl column the superior choice.
Figure 1: Method Development Workflow
Caption: Step-by-step workflow for optimizing the separation of E-8-oxo, prioritizing stationary phase screening.
Figure 2: Interaction Mechanism (C18 vs. Phenyl-Hexyl)
Caption: Comparison of retention mechanisms. Phenyl-Hexyl offers dual-mode retention (Hydrophobic + Pi-Pi).
Validation Strategy (ICH Q2(R1))
To ensure this method is "self-validating" and robust for routine use, the following system suitability parameters must be met before every sample set:
-
Specificity: Injection of a blank and a placebo must show no interference at the retention time of E-8-oxo.
-
Precision: Six replicate injections of the standard must yield a Relative Standard Deviation (RSD) of area < 1.0%.
-
Sensitivity: The Limit of Quantitation (LOQ) must be established at < 0.05% of the target concentration to detect trace impurities.
-
Robustness: Small changes in organic modifier (
) and column temperature ( ) should not decrease below 2.0.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on HPLC theory and hydrophobic vs. pi-pi interactions).
-
International Conference on Harmonisation (ICH). (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Waters Corporation. (2023). Selectivity in Reversed-Phase LC: Phenyl-Hexyl Columns.
-
Agilent Technologies. (2022). Strategies for Separating Halogenated Aromatics.
-
United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography.
Sources
Comparative Stability Analysis: Ethyl vs. Methyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate
A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Ester Selection in Preclinical Development
In the landscape of medicinal chemistry, the incorporation of a trifluoromethyl (CF₃) group is a well-established strategy to enhance key drug-like properties, including metabolic stability, lipophilicity, and bioavailability.[1] The 8-oxo-8-(4-trifluoromethylphenyl)octanoate scaffold represents a promising core structure for developing novel therapeutics. However, the choice of the ester group—a seemingly minor structural modification—can have profound implications for a compound's chemical stability, which in turn affects its shelf-life, formulation strategy, and ultimately, its clinical viability.
This guide presents a comparative stability study of two closely related analogs: ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate and mthis compound. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the stability of these compounds under forced degradation conditions. By elucidating the impact of the ethyl versus methyl ester on hydrolytic and thermal stability, this guide aims to inform the rational selection of the optimal candidate for further development.
Physicochemical Properties: A Head-to-Head Comparison
The initial step in comparing these two molecules involves an analysis of their fundamental physicochemical properties. While the core structure is identical, the difference in the terminal alkyl group of the ester influences molecular weight, and may subtly affect properties like boiling point and density.
| Property | This compound | Mthis compound | Rationale for Difference |
| CAS Number | 1355223-95-1[2] | N/A | Unique chemical identifiers. |
| Molecular Formula | C₁₇H₂₁F₃O₃ | C₁₆H₁₉F₃O₃ | Difference of one methylene group (CH₂). |
| Molecular Weight | 346.34 g/mol | 332.31 g/mol | The ethyl ester contains an additional CH₂ group. |
| Appearance | Predicted: Pale yellow oil or low melting solid | Predicted: Pale yellow oil or low melting solid | Inferred from analogous long-chain keto-esters.[3] |
| Solubility | Predicted: Soluble in organic solvents (DMSO, Ethanol) | Predicted: Soluble in organic solvents (DMSO, Ethanol) | The long aliphatic chain and aromatic ring dominate solubility. |
Overview of Synthesis
To ensure a consistent and high-quality supply of both compounds for stability testing, a standardized synthetic route is essential. A robust two-step approach is proposed, beginning with a Friedel-Crafts acylation followed by a classic Fischer esterification. This method allows for the late-stage introduction of either the ethyl or methyl group from a common intermediate.
Step 1: Friedel-Crafts Acylation. The synthesis commences with the acylation of trifluoromethylbenzene with suberic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form the common intermediate, 8-oxo-8-(4-trifluoromethylphenyl)octanoic acid.
Step 2: Fischer Esterification. The resulting carboxylic acid is then esterified using either an excess of absolute ethanol or methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) to yield the target ethyl or methyl ester, respectively.[3]
Comparative Stability Study: Experimental Design
A forced degradation study is the cornerstone of evaluating a drug candidate's intrinsic stability.[4] This protocol is designed to expose the ethyl and methyl esters to a range of stress conditions, accelerating degradation to identify potential liabilities and compare their relative stability.
Rationale and Causality
The primary hypothesis is that the ester linkage is the most probable site of degradation via hydrolysis. The choice between an ethyl and methyl group can influence the rate of this hydrolysis due to subtle differences in steric hindrance and electronic effects. The methyl group, being less bulky, may offer easier access for nucleophilic attack at the carbonyl carbon, potentially leading to faster degradation.[5] The study is designed to test this hypothesis under acidic, neutral, and basic conditions, which mimic various physiological and formulation environments. Oxidative and thermal stress conditions are included to provide a comprehensive stability profile.
Experimental Protocol: Forced Degradation
-
Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both the ethyl and methyl esters in acetonitrile.
-
Stress Sample Preparation: For each compound, dilute the stock solution with the respective stressor solution to a final concentration of 100 µg/mL.
-
Acidic Hydrolysis: 0.1 M Hydrochloric Acid (HCl)
-
Basic Hydrolysis: 0.1 M Sodium Hydroxide (NaOH)
-
Neutral Hydrolysis: Purified Water (pH ~7)
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂)
-
-
Incubation:
-
Incubate all stress samples at 60°C.
-
Prepare a separate set of samples for thermal degradation by diluting the stock solution with purified water and incubating at 60°C in the dark.
-
Maintain a control sample (diluted in mobile phase) at 4°C.
-
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Sample Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples immediately with mobile phase to halt further degradation before analysis.
Analytical Methodology: HPLC-UV
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate the parent compound from any degradation products.
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of the parent compound (likely ~254 nm due to the aromatic ketone).
-
Quantification: The percentage of the remaining parent compound is calculated by comparing the peak area at each time point to the peak area at T=0.
Anticipated Results and Discussion
The data from this study will directly quantify the stability of each ester under various conditions. The results are expected to reveal the primary degradation pathways and highlight any significant differences between the two molecules.
Predicted Degradation Data
The following table presents a hypothetical summary of the expected outcomes. It is anticipated that the most significant degradation will occur under basic conditions, with the methyl ester showing slightly greater instability across the board.
| Stress Condition (24h @ 60°C) | Predicted % Degradation (Ethyl Ester) | Predicted % Degradation (Methyl Ester) |
| 0.1 M HCl | ~5-10% | ~8-15% |
| Water (pH ~7) | < 2% | < 5% |
| 0.1 M NaOH | ~40-60% | ~55-75% |
| 3% H₂O₂ | < 5% | < 5% |
| Thermal (Dark) | < 2% | < 2% |
Primary Degradation Pathway: Ester Hydrolysis
The principal degradation route is expected to be the hydrolysis of the ester bond, yielding the common carboxylic acid intermediate, 8-oxo-8-(4-trifluoromethylphenyl)octanoic acid, and the corresponding alcohol (ethanol or methanol).[6][7] This reaction is typically accelerated under both acidic and, more significantly, basic conditions.
Discussion of Expected Outcomes
-
Impact of Ester Group: The anticipated results suggest the methyl ester may be more susceptible to hydrolysis than the ethyl ester, particularly under basic conditions. This aligns with the principle that the smaller methyl group presents less steric hindrance to the incoming hydroxide nucleophile during base-catalyzed hydrolysis.[5] While the difference might not be dramatic, in the context of long-term storage or formulation with alkaline excipients, it could be a critical factor.
-
pH-Dependent Stability: Both compounds are expected to be relatively stable in acidic and neutral conditions but will likely show significant degradation in a basic environment. This is a classic profile for simple esters and indicates that formulations should be buffered to a neutral or slightly acidic pH for optimal stability.
-
Oxidative and Thermal Stability: The core structure is predicted to be robust against oxidation and thermal stress in the absence of hydrolytic conditions. The trifluoromethyl group and the ketone are generally stable moieties.
Conclusion and Recommendations
This guide outlines a comprehensive strategy for the comparative stability testing of ethyl and mthis compound. Based on established chemical principles, it is predicted that the ethyl ester will exhibit modestly superior stability against hydrolysis compared to its methyl counterpart .
Recommendation: For drug development programs prioritizing maximum chemical stability and longer shelf-life, the ethyl ester may be the more prudent choice. The slightly enhanced stability it offers could provide a wider formulation window and reduce the risk of degradation over time. However, if synthetic efficiency or reaction kinetics are a primary concern, the methyl ester remains a viable option, provided that the final drug product is formulated in a pH-controlled environment (pH < 7). The experimental data generated from the described protocol will provide the definitive evidence required to make a data-driven decision.
References
-
University of Idaho. (1994). Production and Testing of Ethyl and Methyl Esters. Journey to Forever. [Link]
-
Peterson, C. L., et al. (n.d.). Ethyl and Methyl Esters of Vegetable Oil. Biodiesel Education. [Link]
-
Saito, N., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 460-467. [Link]
-
Mykhailiuk, P. K., et al. (2022). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]
-
PubChem. (n.d.). 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. National Center for Biotechnology Information. [Link]
-
Meanwell, N. A. (2018). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 54(53), 7153-7171. [Link]
-
Saito, N., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 460-467. [Link]
-
Yilmaz, N., et al. (2024). Influence of methyl and ethyl esters-based biodiesel synthesized from safflower oil on the performance, combustion, and exhaust. Fuel, 357, 129758. [Link]
-
GlobalChemMall. (n.d.). ethyl 8-oxo-8-[4-(trifluoromethyl)phenyl]octanoate. GlobalChemMall. [Link]
-
Blazingprojects. (n.d.). Comparative properties of the methyl and ethyl esters produced from avocado (persea americana) pulp oil. Blazingprojects. [Link]
-
Bishop, C., et al. (2024). Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. Journal of Forensic Sciences. [Link]
-
Kerwin, B. A., et al. (2017). Degradation Mechanisms of Polysorbate 20 Differentiated by 18O-labeling and Mass Spectrometry. Journal of Pharmaceutical Sciences, 106(1), 71-79. [Link]
-
ResearchGate. (n.d.). Possible degradation pathways of polyalkylcyanoacrylate polymers. ResearchGate. [Link]
-
Phale, P. S., et al. (2012). Bacterial degradation of phthalate isomers and their esters. Indian Journal of Microbiology, 52(2), 161-165. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. globalchemmall.com [globalchemmall.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Degradation Mechanisms of Polysorbate 20 Differentiated by 18O-labeling and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacterial degradation of phthalate isomers and their esters - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
